molecular formula C12H15NO3 B15615813 Metaxalone-d3

Metaxalone-d3

Número de catálogo: B15615813
Peso molecular: 224.27 g/mol
Clave InChI: IMWZZHHPURKASS-QGZYMEECSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metaxalone-d3 is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 224.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C12H15NO3

Peso molecular

224.27 g/mol

Nombre IUPAC

5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i3D,4D,5D

Clave InChI

IMWZZHHPURKASS-QGZYMEECSA-N

Origen del producto

United States

Foundational & Exploratory

Metaxalone-d3: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Metaxalone-d3, an isotopic analog of the skeletal muscle relaxant Metaxalone. This document is intended for use by researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies. The guide details its chemical structure, physicochemical properties, and provides relevant experimental protocols and pathway diagrams.

Chemical and Physical Properties

This compound is a deuterated form of Metaxalone, where three hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Metaxalone, as it is chemically identical to the parent drug but has a distinct molecular weight.

The physical and chemical properties of this compound are summarized in the table below, with data for the non-deuterated parent compound, Metaxalone, provided for comparison. Experimental data for this compound is limited; where unavailable, properties are assumed to be similar to Metaxalone.

PropertyThis compoundMetaxalone
IUPAC Name 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one[1]
Synonyms Metaxalone D3Skelaxin, AHR-438[2]
Chemical Formula C₁₂H₁₂D₃NO₃C₁₂H₁₅NO₃[1][3]
Molecular Weight 224.3 g/mol [4]221.25 g/mol [1][2][3]
Appearance Assumed to be a white to off-white solidWhite to almost white, odorless crystalline powder[5][6]
Melting Point Not experimentally determined; likely similar to Metaxalone121.5-123°C[2]
Boiling Point Not experimentally determined223°C at 1.5 mm Hg[1]
Solubility Assumed to be similar to MetaxaloneFreely soluble in chloroform; soluble in methanol (B129727) and 96% ethanol; practically insoluble in ether or water.[5][6][7] Sparingly soluble in aqueous buffers.
Storage Condition 2-8°C[4]Room temperature, between 15°C and 30°C (59°F and 86°F).[1] For long-term storage, -20°C is recommended.[8]

Spectroscopic Data

The primary application of this compound is as an internal standard in mass spectrometry. The three deuterium atoms result in a mass shift that allows for its differentiation from the non-deuterated analyte.

Spectroscopic DataThis compoundMetaxalone
Mass Spectrometry (MS) Mass transition (m/z): 225.3 → 163.3[9]Mass transition (m/z): 222.3 → 161.2[9], 222.14 / 160.98[10]
Infrared (IR) Spectroscopy C-D stretching vibrations expected.Key peaks: 3265.53 cm⁻¹ (N-H stretch), 1724.93 cm⁻¹ (C=O stretch).
¹H NMR Spectroscopy Absence of signals for aromatic protons at positions 2, 4, and 6.Signals corresponding to all 15 protons.
¹³C NMR Spectroscopy C-D coupling would result in multiplets for the deuterated carbons.12 distinct carbon signals.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Metaxalone in human plasma using this compound as an internal standard, based on published validated methods.

Bioanalytical Method for Metaxalone Quantification by LC-MS/MS

This method is intended for the determination of Metaxalone in a biological matrix, such as human plasma.

3.1.1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add the internal standard solution (this compound).

  • Vortex the mixture.

  • Load the plasma sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm) or equivalent.[9]

  • Mobile Phase: A mixture of 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5), methanol, and acetonitrile (B52724) (e.g., 20:50:30, v/v/v).[9]

  • Flow Rate: 0.7 mL/min.[9]

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.[10]

3.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Metaxalone: m/z 222.3 → 161.2[9]

    • This compound: m/z 225.3 → 163.3[9]

Diagrams

Metabolism of Metaxalone

The exact mechanism of action of Metaxalone has not been fully established but is thought to be related to general central nervous system depression.[5] Metaxalone is metabolized in the liver by various cytochrome P450 enzymes.[5][7]

Metaxalone_Metabolism cluster_cyp Hepatic Cytochrome P450 Enzymes Metaxalone Metaxalone Metabolites Unidentified Metabolites Metaxalone->Metabolites Metabolism Excretion Urine Excretion Metabolites->Excretion CYP1A2 CYP1A2 CYP1A2->Metaxalone CYP2D6 CYP2D6 CYP2D6->Metaxalone CYP2E1 CYP2E1 CYP2E1->Metaxalone CYP3A4 CYP3A4 CYP3A4->Metaxalone OtherCYPs CYP2C8, CYP2C9, CYP2C19 (minor) OtherCYPs->Metaxalone

Metabolism of Metaxalone by hepatic CYP450 enzymes.
Analytical Workflow for Metaxalone Quantification

The following diagram illustrates a typical workflow for the quantification of Metaxalone in a biological sample using this compound as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC HPLC/UPLC Separation Reconstitution->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Metaxalone Calibration->Quantification

Workflow for LC-MS/MS quantification of Metaxalone.

References

An In-depth Technical Guide to the Synthesis of Deuterated Metaxalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated Metaxalone. Metaxalone, a muscle relaxant, is metabolized by cytochrome P450 enzymes. Introducing deuterium (B1214612) at specific molecular positions can alter its metabolic profile, potentially leading to improved pharmacokinetic properties. This guide outlines a detailed methodology for the synthesis of Metaxalone-d6, where the two methyl groups on the phenyl ring are perdeuterated.

Overview of the Synthetic Strategy

The synthesis of deuterated Metaxalone (Metaxalone-d6) is proposed to proceed via a two-stage route. The first stage involves the catalytic deuteration of the benzylic positions of 3,5-dimethylphenol (B42653) to yield 3,5-bis(trideuteromethyl)phenol. The second stage involves the coupling of this deuterated phenol (B47542) with a suitable C3 electrophile, followed by cyclization to form the oxazolidinone ring.

Synthetic_Overview A 3,5-Dimethylphenol B 3,5-Bis(trideuteromethyl)phenol (3,5-Dimethylphenol-d6) A->B Catalytic H/D Exchange (e.g., Pd/C, D2O, H2) C 3-(3,5-Bis(trideuteromethyl)phenoxy)propane-1,2-diol B->C 1. Base (e.g., NaOH) 2. 3-Chloro-1,2-propanediol D Metaxalone-d6 C->D Urea, High Temperature

Caption: Proposed synthetic overview for Metaxalone-d6.

Experimental Protocols

Stage 1: Synthesis of 3,5-Bis(trideuteromethyl)phenol (3,5-Dimethylphenol-d6)

The selective deuteration of the benzylic C-H bonds of 3,5-dimethylphenol is a critical first step. Several catalytic systems have been reported for such transformations. A robust and experimentally convenient method involves palladium on carbon (Pd/C) catalysis with deuterium oxide (D₂O) as the deuterium source, facilitated by the presence of hydrogen gas.[1]

Experimental Workflow:

Deuteration_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine: - 3,5-Dimethylphenol - 10% Pd/C - D₂O B Flush with H₂ gas A->B C Heat and Stir (e.g., 80-100°C) B->C D Cool and Filter C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Chromatography F->G Metaxalone_Synthesis A 3,5-Bis(trideuteromethyl)phenol B Sodium 3,5-bis(trideuteromethyl)phenoxide A->B NaOH, H₂O C 3-(3,5-Bis(trideuteromethyl)phenoxy)propane-1,2-diol B->C 3-Chloro-1,2-propanediol, Heat D Metaxalone-d6 C->D Urea, Heat (e.g., 190-200°C)

References

The Role of Metaxalone-d3 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Metaxalone-d3 as an internal standard in the quantitative bioanalysis of Metaxalone, particularly within complex biological matrices. The use of stable isotope-labeled internal standards (SIL-ISs) like this compound is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest levels of accuracy and precision.[1][2][3]

Core Mechanism of Action

This compound is a deuterated analog of Metaxalone, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its physicochemical properties remain nearly identical.[2][4] This near-identical behavior is the cornerstone of its function as an internal standard.[5]

The fundamental principle is that this compound, when added to a sample at a known concentration, will behave in the same manner as the endogenous Metaxalone throughout the entire analytical process. This includes extraction, chromatography, and ionization.[6] By tracking the signal of this compound, any variations that occur during sample preparation or analysis can be corrected for, leading to a more accurate quantification of the target analyte.[7][8]

Key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Compensation for Matrix Effects: Biological samples are complex and can contain substances that either suppress or enhance the ionization of the analyte in the mass spectrometer source. Since this compound has the same molecular structure and elution time as Metaxalone, it is affected by the matrix in the same way, allowing for accurate correction.[1][4]

  • Correction for Sample Loss During Preparation: During sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some of the analyte may be lost. The internal standard is lost to the same extent, and the ratio of the analyte to the internal standard remains constant, ensuring that the calculated concentration is accurate.[6]

  • Improved Precision and Accuracy: By accounting for variations in extraction recovery, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[3][5]

Experimental Protocols

A validated bioanalytical method for the quantification of Metaxalone in human plasma using Metaxalone-d6 (a similarly deuterated version) as an internal standard has been reported.[9][10][11] The following protocol is based on this established methodology.

Preparation of Stock and Working Solutions
  • Metaxalone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Metaxalone reference standard in methanol (B129727).[9]

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[9]

  • Working Solutions: Prepare serial dilutions of the Metaxalone stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations.[9]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working solutions.[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To a polypropylene (B1209903) tube containing a plasma sample (e.g., 100 µL), add the Internal Standard Working Solution (e.g., 20 µL).

  • Vortex the sample to ensure thorough mixing.

  • Add an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for an extended period (e.g., 10 minutes) to facilitate the transfer of the analyte and internal standard into the organic layer.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[9][10]

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is typically used.[9][11]

    • Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common.[12]

    • Flow Rate: A constant flow rate is maintained (e.g., 0.6 mL/min).[12]

    • Run Time: A short run time (e.g., 2.0 min) is desirable for high-throughput analysis.[9][10]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically used.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[9][11]

    • MRM Transitions:

      • Metaxalone: m/z 222.14 → 160.98[9][10]

      • Metaxalone-d6: m/z 228.25 → 167.02[9][10]

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for Metaxalone using a deuterated internal standard.[9][10][11]

ParameterValue
Linear Dynamic Range25.19 - 2521.313 ng/mL
Correlation Coefficient (r²)> 0.98
Lower Limit of Quantification (LLOQ)25.19 ng/mL

Table 1: Calibration Curve and Sensitivity Data.

ParameterBack-Calculated Concentrations
Accuracy (%) 94.1% to 104.4%
Precision (%CV) 0.3% to 5.6%

Table 2: Accuracy and Precision of the Standard Curve.

Quality Control SampleAccuracy (%)
LQC (Low Quality Control) 97.5%
LLOQ QC 98.0%
LQC Intraday 98.5%
LLOQ QC Intraday 99.1%

Table 3: Accuracy of Quality Control Samples.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Analyte) add_is Add this compound (Internal Standard) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio cal Quantify against Calibration Curve ratio->cal result Final Concentration cal->result

Caption: Bioanalytical workflow using an internal standard.

G cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard A1 Variable Recovery (e.g., 80%) B1 Variable Instrument Response A1->B1 C1 Inaccurate Result B1->C1 A2 Analyte & IS Experience Same Recovery (80%) B2 Analyte & IS Experience Same Response Variation A2->B2 C2 Ratio (Analyte/IS) is Constant B2->C2 D2 Accurate Result C2->D2

Caption: Principle of internal standard correction.

References

Technical Guide to the Certificate of Analysis for Metaxalone-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Metaxalone-d3. This compound is the deuterated form of Metaxalone (B1676338), a skeletal muscle relaxant used to alleviate pain from strains, sprains, and other musculoskeletal conditions.[1] Its exact mechanism of action is not fully established but is thought to be related to general central nervous system (CNS) depression.[2][3] Deuterated analogs like this compound are essential as internal standards for quantitative bioanalytical studies, such as those using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]

Quantitative Data Summary

The data presented in a Certificate of Analysis for this compound confirms its identity, purity, and isotopic enrichment. The following tables summarize typical specifications.

Table 1: General Properties and Identification

ParameterSpecification
Chemical Name 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one
Molecular Formula C₁₂H₁₂D₃NO₃
Molecular Weight 224.3 g/mol
CAS Number 1192812-66-0
Appearance White to Off-White Crystalline Powder
Solubility Soluble in Methanol (B129727), Chloroform

Table 2: Purity and Isotopic Enrichment

Analytical TestMethodTypical Specification
Chemical Purity HPLC≥ 98%
Isotopic Enrichment Mass Spectrometry≥ 99 atom % D
Identity ¹H NMR, Mass SpectrometryConforms to Structure

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in a CoA.

Protocol for Chemical Purity Determination by RP-HPLC

This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the chemical purity of Metaxalone. This method is adapted from established stability-indicating assays.[5][6]

Objective: To separate Metaxalone from any potential impurities and degradation products and to quantify its purity based on peak area percentage.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (10 mM) in a 58:42 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 225 nm.[5][6]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 25°C ± 2°C.[5]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve the same target concentration as the standard solution.

  • Chromatography: Inject the standard and sample solutions into the HPLC system in triplicate.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (approximately 5-9 minutes depending on the specific column and conditions).[6]

    • Calculate the chemical purity by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram, expressed as a percentage.

Protocol for Isotopic Enrichment and Identity Confirmation by Mass Spectrometry

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of this compound and determine its isotopic enrichment.[7][8]

Objective: To confirm the mass of the molecule and to quantify the percentage of deuterium (B1214612) incorporation.

Instrumentation & Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with an LC system.[9]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

  • Scan Mode: Full scan MS to observe the mass distribution of the isotopic cluster.

  • Precursor Ion (M+H)⁺:

    • Metaxalone: m/z 222.1125[9]

    • This compound: m/z ~225.13

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire full-scan mass spectra centered around the expected m/z of the protonated molecule ([M+H]⁺).

  • Data Analysis:

    • Identity Confirmation: Verify the presence of the primary ion peak corresponding to the calculated mass of the deuterated compound.

    • Isotopic Enrichment Calculation:

      • Measure the ion intensities for the unlabeled (d0) and all deuterated species (d1, d2, d3).

      • Calculate the isotopic enrichment using the following formula:

        • % Enrichment = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Visualizations: Workflows and Mechanisms

Diagrams help to visualize complex processes and relationships, providing a clear understanding of the analytical workflow and the compound's proposed mechanism.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_qc Phase 2: Quality Control & Certification Synthesis Chemical Synthesis of this compound Purification Crude Purification (e.g., Crystallization) Synthesis->Purification Sample QC Sample Receipt Purification->Sample HPLC Chemical Purity (RP-HPLC) Sample->HPLC MS Identity & Isotopic Enrichment (LC-MS) Sample->MS NMR Structure Confirmation (¹H-NMR) Sample->NMR CoA Certificate of Analysis Generation HPLC->CoA MS->CoA NMR->CoA Release Product Release CoA->Release

Caption: Quality control workflow for this compound reference standard certification.

The exact mechanism of Metaxalone is unknown, but it is believed to interrupt the cycle of pain and muscle spasms through general CNS depression rather than acting directly on the muscle fibers.[2][3]

G Pain Pain Sensation Spasm Muscle Spasm (Involuntary Contraction) Pain->Spasm leads to Spasm->Pain causes more CNS Central Nervous System (Brain & Spinal Cord) Impulse Reduced Nerve Impulses to Muscles CNS->Impulse blocks pain signals Metaxalone Metaxalone Action: General CNS Depression Metaxalone->CNS Impulse->Spasm reduces

Caption: Proposed mechanism of Metaxalone in interrupting the pain-spasm cycle.

References

The deuterium switch: An in-depth technical guide to deuterium labeling in drug analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612) into drug candidates, a process often referred to as "deuterium switching," has emerged as a powerful tool in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy.[1] This technical guide delves into the core principles of deuterium labeling, its practical applications in drug analysis, and provides detailed experimental protocols for the synthesis and evaluation of deuterated compounds. The tangible clinical benefits of this approach are highlighted through case studies of approved drugs such as deutetrabenazine and deucravacitinib.[1]

Core Principles of Deuterium Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical physical and chemical properties to protium (B1232500) (¹H). However, its greater mass results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This fundamental difference gives rise to the kinetic isotope effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1][2] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[3]

By selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule with deuterium, the rate of metabolism can be significantly reduced.[3] This can lead to a cascade of beneficial pharmacokinetic changes:

  • Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[3]

  • Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.[3]

  • Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[3]

  • Metabolic Switching: Deuteration at one metabolic site can redirect the metabolic pathway towards alternative routes.[1] This "metabolic switching" can be advantageous if it leads to the formation of less toxic or more active metabolites.[4]

  • Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces toxic byproducts, deuterium labeling can enhance the safety profile of a drug.[5]

The strategic application of deuterium labeling can therefore lead to lower or less frequent dosing, improved patient compliance, and a better overall therapeutic window.[5]

Applications in Drug Analysis

Deuterium-labeled compounds are indispensable tools in modern drug analysis, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][6]

Deuterated Internal Standards

Deuterated stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis.[7] An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added at a known concentration to all samples. By monitoring the ratio of the analyte response to the internal standard response, variations introduced during the analytical process can be effectively normalized.[7]

Because deuterated internal standards are chemically almost identical to the analyte, they exhibit very similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[8][9] This near-identical behavior allows them to effectively compensate for:

  • Variability in sample preparation: Losses during extraction and handling are mirrored by the internal standard.

  • Matrix effects: Ion suppression or enhancement in the mass spectrometer source affects both the analyte and the internal standard equally.[1]

  • Fluctuations in instrument response: Changes in detector sensitivity over time are corrected for.[10]

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative data.[7]

Quantitative Data Presentation

The impact of deuterium labeling on pharmacokinetic parameters and bioanalytical assay performance is best illustrated through quantitative data.

Comparative Pharmacokinetic Data of Deuterated vs. Non-Deuterated Drugs
DrugParameterNon-Deuterated ValueDeuterated ValueFold ChangeReference(s)
Tetrabenazine vs. Deutetrabenazine (Active Metabolites) Half-life (t½)4.8 hours8.6 - 10 hours~1.8 - 2.1[11][12]
AUCinf261 ng·hr/mL542 ng·hr/mL~2.1[11]
Cmax61.6 ng/mL74.6 ng/mL~1.2[11]
Methadone vs. d9-Methadone AUC--5.7[13]
Cmax--4.4[13]
Clearance4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg~0.2[13]
Ivacaftor vs. CTP-656 (d9-ivacaftor) Deuterium Isotope Effect on Vmax/Km (in HLM)-2.2-[14]
Deuterium Isotope Effect on Vmax (in HLM)-3.8-[14]

AUCinf: Area under the curve from time zero to infinity. Cmax: Maximum plasma concentration. HLM: Human Liver Microsomes.

Bioanalytical Method Performance with Deuterated Internal Standards
AnalyteInternal Standard TypeAccuracy (Mean Bias %)Precision (%CV)Reference(s)
Kahalalide F Analogous Internal Standard96.8%-[7]
Deuterated (D8) Internal Standard100.3%-[7]
Sirolimus Analog Internal Standard-7.6% - 9.7%[15]
Deuterated Sirolimus Standard-2.7% - 5.7%[15]
Methamphetamine Deuterated Internal Standard-Inter-day: 1.59–8.80% Intra-day: 0.57–3.89%[16]

%CV: Percent Coefficient of Variation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of deuterated compounds.

Synthesis of Deuterated Internal Standards

The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-deuterium exchange and de novo synthesis using deuterated starting materials.[17]

Protocol: Microwave-Enhanced Hydrogen-Deuterium Exchange

This protocol provides a general method for introducing deuterium into a molecule via H/D exchange, which can be adapted for various substrates.

  • Preparation: In a microwave-transparent vessel, dissolve the substrate (e.g., 100 mg of the drug) in a suitable deuterated solvent (e.g., 5 mL of D₂O, with a co-solvent if necessary for solubility).

  • Catalyst Addition: Add a catalytic amount of a transition metal catalyst (e.g., 10 mol% of a palladium-based catalyst).

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).

  • Work-up: After cooling, quench the reaction with H₂O. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.

  • Characterization: Confirm the identity, purity, and extent of deuteration of the final product using ¹H NMR, ²H NMR, and mass spectrometry.[17]

Sample Preparation for Bioanalysis

Proper sample preparation is critical for accurate quantification of drugs in biological matrices. The following are common protocols using a deuterated internal standard.

Protocol: Protein Precipitation (PPT) for Plasma Samples

This is a rapid and simple method for removing most proteins from plasma.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add a predetermined volume of the deuterated internal standard working solution to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[8]

Protocol: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT.

  • Aliquoting and IS Addition: To a suitable tube, add the biological sample (e.g., 200 µL of plasma) and the deuterated internal standard.

  • pH Adjustment (if necessary): Add a buffer to adjust the pH of the sample to optimize the extraction of the analyte.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether).

  • Vortexing/Mixing: Vortex or mix thoroughly to ensure efficient extraction.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the accurate quantification of deuterated drugs and their metabolites.

Protocol: General LC-MS/MS Method for Quantitative Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity in quantitative analysis.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18) is often used.

  • Mobile Phases: Typically, a gradient elution is employed using two mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Mobile Phase B).

  • Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of drug molecules.

  • Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterated internal standard.

  • Data Processing: The chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentrations of the unknown samples are then determined from this curve.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

KIE cluster_energy Reactant_H Drug-H Transition_H [Transition State-H]‡ Reactant_H->Transition_H k_H (fast) E_H Lower Activation Energy Product_H Metabolite-H Transition_H->Product_H Reactant_D Drug-D Transition_D [Transition State-D]‡ Reactant_D->Transition_D k_D (slow) E_D Higher Activation Energy Product_D Metabolite-D Transition_D->Product_D

Caption: The Kinetic Isotope Effect (KIE) slows the metabolic rate of a deuterated drug.

MetabolicSwitching cluster_non_deuterated Non-Deuterated Drug cluster_deuterated Deuterated Drug Drug_H Drug-H Metabolite_A_H Metabolite A (Major) Drug_H->Metabolite_A_H Fast Metabolism Metabolite_B_H Metabolite B (Minor) Drug_H->Metabolite_B_H Slow Metabolism Drug_D Drug-D Metabolite_A_D Metabolite A (Minor) Drug_D->Metabolite_A_D Slowed Metabolism (Deuterated Site) Metabolite_B_D Metabolite B (Major) Drug_D->Metabolite_B_D Metabolism Shifted

References

A Technical Guide to Metaxalone-d3: Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated form of the muscle relaxant Metaxalone, Metaxalone-d3. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its fundamental properties, analytical methodologies, and conceptual mechanism of action. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility in a research and development setting.

Core Compound Properties

This compound is the deuterated analog of Metaxalone, a centrally acting skeletal muscle relaxant. The inclusion of deuterium (B1214612) isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays. A summary of its key molecular and physical properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₂D₃NO₃SynZeal[1]
Molecular Weight 224.27 g/mol PubChem[2]
IUPAC Name 5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-onePubChem[2]
CAS Number 1192812-66-0SynZeal[1]
Chemical Name 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-oneSynZeal[1]

Metaxalone, the non-deuterated parent compound, has a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of approximately 221.25 g/mol .[3][4][5]

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Metaxalone in biological matrices, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established bioanalytical methods.

Bioanalytical Method for Quantification of Metaxalone in Human Plasma

This method outlines the procedure for the sensitive and selective quantification of Metaxalone in human plasma utilizing this compound as an internal standard (IS).

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

  • Add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 25 µL of 0.1 M NaOH.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 3.0 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and 10 mM ammonium (B1175870) acetate buffer.

  • Flow Rate: 0.700 mL/minute.

  • Injection Volume: 5 µL.

  • Column Temperature: 45°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

3. Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the detection of Metaxalone and Metaxalone-d6 (a commonly used deuterated internal standard, with similar principles applying to this compound).

ParameterMetaxaloneMetaxalone-d6 (IS)Source
Precursor Ion (Q1) [M+H]⁺ (m/z) 222.14228.25International Journal of Pharmaceutical Research and Allied Sciences[2]
Product Ion (Q3) (m/z) 160.98167.02International Journal of Pharmaceutical Research and Allied Sciences[2]
Dwell Time (sec) 0.2000.200International Journal of Pharmaceutical Research and Allied Sciences[2]
Cone Voltage (V) 2525International Journal of Pharmaceutical Research and Allied Sciences[2]

Visualized Workflows and Pathways

To further elucidate the experimental and conceptual frameworks surrounding Metaxalone and its deuterated analog, the following diagrams are provided in the DOT language.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is add_naoh Add 0.1 M NaOH add_is->add_naoh vortex1 Vortex add_naoh->vortex1 add_ea Add Ethyl Acetate vortex1->add_ea vortex2 Vortex add_ea->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Q1 -> Q3) ionization->detection quantification Data Quantification detection->quantification

Caption: Bioanalytical workflow for Metaxalone quantification.

Metaxalone Metaxalone Administration CNS Central Nervous System (CNS) Metaxalone->CNS Depression General CNS Depression CNS->Depression Interruption Interruption of Polysynaptic Reflexes (Spinal Cord and Subcortical Areas) Depression->Interruption Reduction Reduction of Tonic Skeletal Muscle Hyperactivity Interruption->Reduction Relief Relief of Musculoskeletal Pain and Spasm Reduction->Relief

Caption: Conceptual mechanism of action for Metaxalone.

cluster_reactants Starting Materials cluster_synthesis Synthesis Steps phenol 3,5-Dimethylphenol reaction1 Reaction in presence of a base phenol->reaction1 propanediol 3-chloro-1,2-propanediol propanediol->reaction1 urea (B33335) Urea reaction2 Reaction with molten urea at elevated temperature urea->reaction2 intermediate 3-(3,5-dimethylphenoxy)propane-1,2-diol reaction1->intermediate intermediate->reaction2 product Metaxalone reaction2->product

References

Solubility Profile of Metaxalone-d3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Metaxalone-d3 in various organic solvents. The data presented herein is crucial for researchers and professionals involved in the development of drug formulations, analytical methods, and in vitro/in vivo studies involving this deuterated analog of Metaxalone.

Quantitative Solubility Data

The following table summarizes the known solubility of Metaxalone in a range of common organic solvents. This data has been compiled from various technical datasheets and scientific publications.

SolventSolubility (mg/mL)Qualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)~44-[1]
~20-[2]
Dimethylformamide (DMF)~30-[2]
Ethanol (95-100%)~44Soluble[1][3]
~10-[2]
Methanol-Soluble[3][4]
Chloroform-Freely Soluble[3]
Acetone-Soluble[5]
Isopropyl Alcohol-Soluble[5]
Ether-Practically Insoluble[3]
Water0.014Practically Insoluble[5]

Experimental Protocols

The determination of solubility is a critical step in drug development. The "gold standard" for determining equilibrium solubility is the shake-flask method . Below is a detailed protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • High-purity organic solvents (e.g., HPLC grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over subsequent time points.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Data Reporting:

    • Calculate the solubility in mg/mL or other appropriate units.

    • Report the solubility value along with the solvent used and the equilibration temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B Dispense C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Centrifuge/Settle undissolved solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for determining the solubility of this compound.

References

Commercial Suppliers and Technical Applications of Metaxalone-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the commercial availability and analytical applications of Metaxalone-d3. This deuterated analog of the skeletal muscle relaxant Metaxalone (B1676338) serves as an invaluable internal standard for quantitative bioanalytical studies.

This compound is a stable isotope-labeled version of Metaxalone, a centrally acting muscle relaxant. Its primary application in a research setting is as an internal standard for chromatography-based quantitative analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the analytical method.[1][2][3]

Commercial Availability and Specifications

This compound is available from several commercial suppliers specializing in reference standards and research chemicals. The table below summarizes key information for some of the identified suppliers. It is important to note that a Certificate of Analysis (CoA), providing detailed information on purity and isotopic enrichment, is typically supplied with the product upon purchase.[4]

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityNotes
Simson Pharma This compound1192812-66-0C₁₂H₁₂D₃NO₃224.3 g/mol CoA ProvidedAccompanied by a Certificate of Analysis.[4]
Clearsynth This compound1192812-66-0C₁₂H₁₂D₃NO₃224.3 g/mol >98% by HPLCIntended for use as an internal standard for GC- or LC-mass spectrometry.[1][5]
SynZeal Metaxalone D31192812-66-0C₁₂H₁₂D₃NO₃224.3 g/mol CoA ProvidedSupplied with detailed characterization data.[6]
LGC Standards This compound (3,5-dimethylphenoxy-2,4,6-d3)1192812-66-0Not specifiedNot specifiedNot specifiedReference material supplier.[7]

Mechanism of Action of Metaxalone

The precise mechanism of action of Metaxalone is not fully established; however, it is widely understood to produce its muscle relaxant effects through general depression of the central nervous system (CNS).[8][9][10][11] Metaxalone does not act directly on skeletal muscle fibers or the motor end plate.[12][8] Recent research has shed light on a potential molecular mechanism that may contribute to its overall effects and explain certain adverse drug reactions. Studies suggest that at higher concentrations, Metaxalone can act as an inhibitor of monoamine oxidase A (MAO-A).[13][14][15][16] This inhibition can lead to an increase in the levels of serotonin (B10506) in the synapse, which is the proposed mechanism behind the rare but serious condition of serotonin syndrome observed in some cases of Metaxalone overdose or when co-administered with other serotonergic drugs.[17][18][19]

Metaxalone_MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released Serotonin Serotonin_Vesicle->Serotonin_Released Release MAO_A MAO-A Serotonin_Released->MAO_A Reuptake & Metabolism Serotonin_Synapse Synaptic Serotonin (Increased) Metabolites Inactive Metabolites MAO_A->Metabolites Serotonin_Receptor Serotonin Receptors Postsynaptic_Effect Postsynaptic Effect Serotonin_Receptor->Postsynaptic_Effect Metaxalone Metaxalone Metaxalone->MAO_A Inhibition Serotonin_Synapse->Serotonin_Receptor Binding

Proposed mechanism of Metaxalone's effect on serotonergic pathways.

Experimental Protocols for Quantitative Analysis

The primary application of this compound is as an internal standard in bioanalytical methods to quantify Metaxalone in biological matrices, most commonly human plasma. The following is a representative LC-MS/MS protocol adapted from published research.[3][20][21]

Objective: To determine the concentration of Metaxalone in human plasma using this compound as an internal standard.

Materials:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a stock solution of Metaxalone in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of working standard solutions of Metaxalone by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

    • Spike known amounts of the working standard solutions into drug-free human plasma to create calibration standards at concentrations ranging from approximately 25 ng/mL to 12,000 ng/mL.[3]

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard working solution.

    • Add 0.2M NaOH as a treatment buffer.[3]

    • Add ethyl acetate as the extraction solvent and vortex for 10 minutes.[3]

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.[3]

      • Mobile Phase: A typical mobile phase consists of a mixture of 10mM ammonium acetate and a combination of methanol and acetonitrile (e.g., 60:40 v/v).[3]

      • Flow Rate: A flow rate of 1 mL/min is often employed.[3]

      • Injection Volume: 20 µL.[3]

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Metaxalone: m/z 222.1 → 161.2[3]

        • This compound: m/z 225.3 → 163.3[2]

  • Data Analysis:

    • Quantify the peak area of both Metaxalone and this compound.

    • Calculate the ratio of the peak area of Metaxalone to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Metaxalone in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma_Sample Plasma Sample (Unknown, Calibrant, or QC) Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid Phase Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Final_Sample Sample for Injection Evap_Recon->Final_Sample HPLC HPLC Separation (C18 Column) Final_Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Data_Acquisition Data Acquisition (Peak Areas) MSMS->Data_Acquisition Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Data_Acquisition->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Concentration Determine Unknown Concentration Cal_Curve->Concentration

Workflow for the quantitative analysis of Metaxalone using this compound.

This technical guide provides a foundational understanding for researchers working with this compound. For specific applications, it is crucial to consult the detailed product specifications from the supplier and to validate any analytical method according to established regulatory guidelines.

References

Metaxalone-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1192812-66-0

This technical guide provides an in-depth overview of Metaxalone-d3, a deuterated analog of the skeletal muscle relaxant Metaxalone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analytical methodologies, and metabolic pathways.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Metaxalone, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug without significantly altering its chemical behavior.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
CAS Number 1192812-66-0
Molecular Formula C₁₂H₁₂D₃NO₃
Molecular Weight 224.3 g/mol
IUPAC Name 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one
Synonyms Metaxalone D3
Storage Condition 2-8°C

Table 2: Physicochemical Properties of Metaxalone (and this compound, where applicable)

PropertyValue
Appearance White to almost white, odorless crystalline powder
Solubility Freely soluble in chloroform; soluble in methanol (B129727) and 96% ethanol; practically insoluble in ether or water.[3]
Molecular Weight (Metaxalone) 221.25 g/mol [4]
Molecular Formula (Metaxalone) C₁₂H₁₅NO₃[4]
LogP 2.42[3][5]
Apparent Volume of Distribution (V/F) ~800 L[3][5]

Synthesis of this compound

A likely pathway would be the reaction of 3,5-dimethylphenol-d3 with a suitable reagent to introduce the oxazolidinone moiety. The deuteration of the 3,5-dimethylphenol (B42653) precursor at the 2, 4, and 6 positions of the aromatic ring could be achieved through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O.

A potential synthetic workflow is outlined below:

G Proposed Synthesis Workflow for this compound cluster_0 Deuteration of Precursor cluster_1 Synthesis of this compound 3,5-Dimethylphenol 3,5-Dimethylphenol 3,5-Dimethylphenol-d3 3,5-Dimethylphenol-d3 3,5-Dimethylphenol->3,5-Dimethylphenol-d3 D2O, Acid Catalyst Intermediate Intermediate 3,5-Dimethylphenol-d3->Intermediate Epichlorohydrin This compound This compound Intermediate->this compound Urea or other cyclizing agent

Caption: Proposed synthesis of this compound.

Analytical Methodologies

This compound is instrumental in the accurate quantification of Metaxalone in biological matrices. The following sections detail a typical experimental protocol for an LC-MS/MS method.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting Metaxalone from plasma is liquid-liquid extraction.

  • To 100 µL of human plasma in a pre-labeled tube, add 25 µL of this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 3: Example LC-MS/MS Parameters for Metaxalone Quantification

ParameterCondition
LC System Waters Acquity UPLC or equivalent
Column C18 reverse-phase column (e.g., Chromatopak Peerless Basic C18, 50 x 4.6 mm, 3.0 µm)
Mobile Phase Isocratic mixture of Methanol and 5mM Ammonium Acetate (85:15 v/v)
Flow Rate 0.500 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Metaxalone) m/z 222.14 → 160.98
MRM Transition (this compound) m/z 228.25 → 167.02
Dwell Time 0.200 sec
Cone Voltage 25 V
Collision Energy 15.0 V

The following diagram illustrates a typical experimental workflow for the bioanalysis of Metaxalone using this compound.

G Bioanalytical Workflow for Metaxalone Plasma_Sample Plasma Sample Collection Spiking Spiking with this compound (IS) Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Bioanalytical workflow for Metaxalone.

Metabolism of Metaxalone

The exact mechanism of action of Metaxalone is not fully established but is thought to be related to general central nervous system depression.[3][6][7] Metaxalone does not directly act on skeletal muscle fibers.[3][6][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[3] The metabolites are then excreted in the urine.[3]

The main CYP450 enzymes involved in the metabolism of Metaxalone are CYP1A2, CYP2D6, CYP2E1, and CYP3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[3][7]

The metabolic pathway can be visualized as follows:

G Metabolic Pathway of Metaxalone cluster_cyp Hepatic Metabolism Metaxalone Metaxalone Metabolites Unidentified Metabolites Metaxalone->Metabolites Oxidation Excretion Urinary Excretion Metabolites->Excretion CYP1A2 CYP1A2 CYP1A2->Metabolites CYP2D6 CYP2D6 CYP2D6->Metabolites CYP2E1 CYP2E1 CYP2E1->Metabolites CYP3A4 CYP3A4 CYP3A4->Metabolites Other_CYPs CYP2C8, CYP2C9, CYP2C19 (minor) Other_CYPs->Metabolites

Caption: Metabolic pathway of Metaxalone.

References

Methodological & Application

Application Notes and Protocols for Metaxalone-d3 Sample Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of biological samples containing Metaxalone for quantitative analysis by mass spectrometry, utilizing Metaxalone-d3 as an internal standard. The following methods are described: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant. Accurate quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results. This document outlines validated sample preparation protocols to isolate Metaxalone and this compound from plasma prior to LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described sample preparation methods in conjunction with LC-MS/MS analysis.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Linear Dynamic Range 25.19 - 2521.313 ng/mL[1]30.24 - 5040 ng/mL1 - 1000 ng/mL (Typical for neutral drugs)
Lower Limit of Quantification (LLOQ) 25.19 ng/mL[1]30.24 ng/mL~1 ng/mL (Typical for neutral drugs)
Mean Extraction Recovery > 82%Not explicitly stated, generally lower than LLE/SPE> 80% (Typical for neutral drugs)
Precision (CV%) 0.3% - 5.6%[1]< 15%< 15% (Typical for neutral drugs)
Accuracy 94.1% - 104.4%[1]90% - 110%85% - 115% (Typical for neutral drugs)

Experimental Protocols

Internal Standard Spiking

Prior to any sample extraction, all samples (including calibration standards and quality controls) must be spiked with this compound internal standard solution to a final concentration within the linear dynamic range of the assay.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is effective for the extraction of Metaxalone from a plasma matrix, providing high recovery and clean extracts.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Extraction Solvent: Ethyl acetate (B1210297) or a mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v)

  • Reconstitution Solvent: Mobile phase (e.g., 85:15 v/v Methanol:5mM Ammonium Acetate)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Sample evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add the appropriate volume of this compound internal standard solution.

  • Add 1.0 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex the tube for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the reconstitution solvent.[1]

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow start Start: Plasma Sample (100 µL) spike Spike with This compound IS start->spike add_solvent Add Extraction Solvent (1.0 mL Ethyl Acetate) spike->add_solvent vortex1 Vortex (5 minutes) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute vortex2 Vortex (30 seconds) reconstitute->vortex2 analyze LC-MS/MS Analysis vortex2->analyze PPT_Workflow start Start: Plasma Sample (100 µL) spike Spike with This compound IS start->spike add_agent Add Precipitating Agent (300 µL Acetonitrile) spike->add_agent vortex Vortex (2 minutes) add_agent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Collect Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start Start: Plasma Sample (100 µL) spike Spike with This compound IS start->spike dilute Dilute with 2% Phosphoric Acid spike->dilute load Load Sample dilute->load condition Condition (1 mL Methanol) equilibrate Equilibrate (1 mL Water) condition->equilibrate equilibrate->load wash Wash (1 mL 5% Methanol) load->wash elute Elute (1 mL Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocol for the Quantitative Analysis of Metaxalone Using Internal Standard Addition

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantification of Metaxalone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an internal standard addition. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate and precise quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The internal standard addition method is employed to correct for variations in sample preparation and instrument response, thereby ensuring the reliability of the results. This protocol details a validated method using Metaxalone-d6, a deuterated analog, as the internal standard (IS) for robust quantification.

Experimental Protocols

This section outlines the detailed methodologies for the sample preparation, and LC-MS/MS analysis of Metaxalone.

2.1. Materials and Reagents

  • Metaxalone reference standard

  • Metaxalone-d6 (Internal Standard)

  • HPLC grade Methanol (B129727)

  • HPLC grade Acetonitrile

  • Ammonium Acetate (analytical grade)

  • Methyl-Tertiary Butyl Ether (MTBE) (HPLC grade)

  • Deionized water (Milli-Q or equivalent)

  • Human plasma (K3EDTA)

2.2. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solutions: Prepare separate primary stock solutions of Metaxalone and Metaxalone-d6 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Metaxalone primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the Metaxalone-d6 primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of approximately 1300 ng/mL.[1]

  • Calibration Curve and QC Samples: Spike appropriate volumes of the Metaxalone working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

2.3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw frozen human plasma samples (calibration standards, QC samples, and unknown samples) at room temperature.

  • Vortex the thawed samples to ensure homogeneity.

  • Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution (~1300 ng/mL of Metaxalone-d6) to each tube and vortex briefly.[1]

  • Add 2.5 mL of Methyl-Tert Butyl Ether (MTBE) to each tube.[1]

  • Vortex the tubes for 10 minutes to ensure thorough extraction.[1]

  • Centrifuge the samples at 2000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.[1]

  • Carefully transfer the upper organic layer to a new set of clean tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue with 200 µL of the mobile phase.[1]

  • Vortex for 30 seconds to ensure complete dissolution.[1]

  • Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

2.4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column (e.g., Chromatopak peerless basic 50x4.6mm, 3.0µm) is suitable for separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM Ammonium Acetate and a mixture of Methanol and Acetonitrile (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5 µL.[1][3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The quantitative performance of the method is summarized in the table below. The data is compiled from various validated methods and represents typical performance characteristics.

ParameterMetaxaloneInternal Standard (Metaxalone-d6)Reference
MRM Transition (m/z) 222.14 → 160.98228.25 → 167.02[1][4]
Linear Dynamic Range 25.19 - 2521.313 ng/mLN/A[1][3]
Lower Limit of Quantitation (LLOQ) 25.19 ng/mLN/A[1]
Accuracy at LLOQ 98.0% - 99.1%N/A[1]
Precision (RSD%) 0.3% - 5.6%N/A[1][3]
Correlation Coefficient (r²) > 0.99N/A[2]
Mean Recovery >80%>80%[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the internal standard addition method for Metaxalone analysis.

Metaxalone_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Metaxalone-d6, 50 µL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (MTBE, 2.5 mL) Vortex1->Add_Solvent Vortex2 Vortex (10 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (2000 rpm, 5 min, 10°C) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Vortex3 Vortex (30 sec) Reconstitute->Vortex3 Transfer_Vial Transfer to Autosampler Vial Vortex3->Transfer_Vial Inject Inject (5 µL) Transfer_Vial->Inject Analysis Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for Metaxalone analysis.

Signaling_Pathway cluster_quantification Quantitative Logic Analyte_Response Metaxalone Peak Area Ratio Peak Area Ratio (Metaxalone / Metaxalone-d6) Analyte_Response->Ratio IS_Response Metaxalone-d6 Peak Area IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Plot against known concentrations Unknown_Concentration Unknown Sample Concentration Calibration_Curve->Unknown_Concentration Interpolate

Caption: Logic for internal standard quantification.

References

Application Notes & Protocols: Metaxalone-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metaxalone (B1676338) is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of metaxalone in the body. To ensure the accuracy and precision of bioanalytical methods used in these studies, a stable isotope-labeled internal standard (IS) is essential. While the query specifically mentions Metaxalone-d3, the available scientific literature predominantly reports the use of Metaxalone-d6 for these purposes.[1][2][3] This document will detail the application and protocols for using a deuterated form of metaxalone as an internal standard in pharmacokinetic studies, with specific data primarily referencing Metaxalone-d6. The principles and methodologies described are directly applicable to this compound.

The use of a deuterated internal standard like this compound or Metaxalone-d6 is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. These standards exhibit similar physicochemical properties to the analyte (metaxalone), including extraction recovery and chromatographic retention time, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification of metaxalone in biological matrices such as plasma by correcting for variations during sample preparation and analysis.

Experimental Protocols

A validated bioanalytical method is paramount for reliable pharmacokinetic data. The following protocols are based on established LC-MS/MS methods for the quantification of metaxalone in human plasma.[1][2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a common technique for extracting metaxalone and its internal standard from plasma, providing a clean sample for LC-MS/MS analysis.[1][2]

Protocol:

  • Pipette a 100 µL aliquot of human plasma into a pre-labeled microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Metaxalone-d6 in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.[1]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a. Chromatographic Conditions:

A reverse-phase C18 column is typically used for the separation of metaxalone and its internal standard.[1][2]

ParameterCondition
Column Chromatopak peerless basic C18 (50 x 4.6 mm, 3.0 µm)[1][2]
Mobile Phase Methanol, Acetonitrile, and 10 mM Ammonium Acetate Buffer[1]
Flow Rate 0.700 mL/minute[1]
Injection Volume 5 µL[1][2]
Column Temperature 45°C[1]
Run Time 2.0 minutes[1][2]

b. Mass Spectrometric Conditions:

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterMetaxaloneMetaxalone-d6 (Internal Standard)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 222.14 → 160.98[1][2]228.25 → 167.02[1][2]
Capillary Voltage (kV) 3.003.00
Source Temperature (°C) 100100
Desolvation Gas Flow (L/hr) 750750
Cone Voltage (V) 2525
Dwell Time (sec) 0.2000.200

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from the validation of a bioanalytical method for metaxalone in human plasma using Metaxalone-d6 as an internal standard.[1]

Table 1: Linearity and Range
AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Metaxalone25.19 - 2521.313[1]y = mx + c> 0.98[1]
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ25.19< 1585-115< 1585-115
LQC~75< 1585-115< 1585-115
MQC~1250< 1585-115< 1585-115
HQC~2000< 1585-115< 1585-115

Note: Specific values for precision and accuracy are typically reported in validation summaries and should fall within these acceptable ranges. The back-calculated concentrations of the standard curve points showed an accuracy range of 94.1% to 104.4% and a precision range of 0.3% to 5.6%.[1]

Visualizations

Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow of a pharmacokinetic study for metaxalone utilizing a deuterated internal standard.

PK_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Dosing Drug Administration (Metaxalone) Sampling Biological Sample Collection (Plasma) Dosing->Sampling Time Points Spiking Spiking with Internal Standard (this compound/d6) Sampling->Spiking Extraction Sample Preparation (Liquid-Liquid Extraction) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis

Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.

Logical Relationship in Bioanalysis

The diagram below illustrates the logical relationship between the analyte, internal standard, and the analytical output.

Bioanalysis_Logic cluster_processing Sample Processing & Analysis cluster_output Data Output Metaxalone Metaxalone (Analyte) Biological_Matrix Biological Matrix (e.g., Plasma) IS This compound/d6 (Internal Standard) Extraction Extraction Biological_Matrix->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Analyte_Response Analyte Peak Area LC_MS->Analyte_Response IS_Response IS Peak Area LC_MS->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Relationship between analyte, IS, and quantification in bioanalysis.

References

Application Notes and Protocols for the Quantitative Analysis of Metaxalone using Metaxalone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] Its mechanism of action is thought to be related to general central nervous system depression.[2][3] Accurate and reliable quantitative analysis of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Metaxalone-d3, is the gold standard for quantitative mass spectrometry-based assays, as it effectively compensates for variability in sample preparation and instrument response.

These application notes provide a detailed protocol for the quantitative analysis of Metaxalone in human plasma using this compound as an internal standard, employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method involves the extraction of Metaxalone and the internal standard (this compound) from a biological matrix, typically plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte (Metaxalone) to that of the internal standard (this compound).

Experimental Protocols

Materials and Reagents
  • Metaxalone reference standard

  • This compound internal standard

  • HPLC grade Methanol (B129727)

  • HPLC grade Acetonitrile

  • Ammonium (B1175870) Acetate (B1210297) (analytical grade)

  • Formic Acid (analytical grade)

  • Ultrapure water

  • Drug-free human plasma (with K3EDTA as anticoagulant)[1]

  • Extraction solvent (e.g., Methyl-tert Butyl ether)[4]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column)[1][3]

Preparation of Stock and Working Solutions
  • Metaxalone Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of Metaxalone reference standard and dissolve it in methanol to achieve the desired concentration.

  • This compound Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Metaxalone stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.[5]

  • Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent to a final concentration (e.g., 5 µg/mL).[5]

Sample Preparation (Liquid-Liquid Extraction - LLE)
  • Pipette a small volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.[4]

  • Add a specific volume of the internal standard working solution (e.g., 50 µL of ~1300 ng/mL Metaxalone-d6, a similar deuterated standard) and vortex.[4] Note: this compound would be used similarly.

  • Add a protein precipitation/extraction solvent (e.g., 2.5 mL of Methyl-tert Butyl ether) and vortex for an extended period (e.g., 10 minutes).[4]

  • Centrifuge the samples to separate the organic and aqueous layers (e.g., at 2000 rpm for 5 minutes at 10°C).[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[1]

  • Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 200 µL) and vortex.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are example parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography:

ParameterExample Value
Column C18, 50 x 4.6 mm, 3.0 µm[1]
Mobile Phase 10 mM Ammonium Acetate : Methanol with Acetonitrile (60:40 v/v)[3] or 10mM ammonium acetate buffer (pH 4.5)-methanol-acetonitrile (20:50:30, v/v/v)
Flow Rate 0.7 mL/min or 1 mL/min[3]
Injection Volume 5 µL[1]
Column Temperature 40°C[4]
Run Time 2.0 - 3.0 minutes[1][3]

Mass Spectrometry:

ParameterExample Value
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Metaxalone) m/z 222.3 → 161.2
MRM Transition (this compound) m/z 225.3 → 163.3
Dwell Time 0.200 sec[1]
Source Temperature 100°C[1]
Desolvation Gas Flow 750 L/hr[1]

Data Presentation

The following tables summarize quantitative data from various validated methods for Metaxalone analysis. Note that some studies used Metaxalone-d6, which is expected to have similar performance to this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Linearity Range (ng/mL)LLOQ (ng/mL)Internal StandardReference
25.19 - 2521.31325.19Metaxalone-d6[1]
25.006 - 12059.52625.006Metaxalone-d6[3]
105 - 10081105This compound
50 - 5000 µg/L (50 - 5000 ng/mL)50 µg/L (50 ng/mL)Galantamine[5]

Table 2: Precision and Accuracy

Quality ControlConcentration (ng/mL)Precision (%RSD)Accuracy (%)Reference
LLOQ25.19N/A99.1 (Intraday)[1]
Low QCN/A< 6 (Intra- and Inter-day)Within ± 6 (Relative Error)
Mid QCN/A< 6 (Intra- and Inter-day)Within ± 6 (Relative Error)
High QCN/A< 6 (Intra- and Inter-day)Within ± 6 (Relative Error)
Back-calculated standards25.19 - 2521.3130.3 - 5.694.1 - 104.4[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for Metaxalone quantification.

internal_standard_logic cluster_analyte Metaxalone (Analyte) cluster_is This compound (Internal Standard) analyte_response Variable MS Response ratio Area Ratio (Analyte / IS) analyte_response->ratio analyte_recovery Variable Extraction Recovery analyte_recovery->analyte_response affects is_recovery Variable Extraction Recovery analyte_recovery->is_recovery correlates with is_response Variable MS Response is_response->ratio is_recovery->is_response affects quant Accurate Quantification ratio->quant

Caption: Role of the internal standard in quantitative analysis.

References

Application Note: High-Throughput Bioanalytical Method for Metaxalone in Human Plasma using LC-MS/MS with Metaxalone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Metaxalone in human plasma. The method utilizes Metaxalone-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling rapid sample turnaround. Chromatographic separation is achieved on a reverse-phase C18 column with a total run time of approximately 2.5 minutes. This method is suitable for pharmacokinetic, bioavailability, and bioequivalence studies of Metaxalone.

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2][3] Its mechanism of action is not fully established but is thought to be related to general central nervous system (CNS) depression.[2][3][4][5][6][7] Accurate and reliable quantification of Metaxalone in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a validated LC-MS/MS method for the determination of Metaxalone in human plasma, employing this compound as the internal standard for enhanced analytical performance.

Experimental

Materials and Reagents
Equipment
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Chromatographic Conditions

A summary of the liquid chromatography conditions is provided in Table 1.

ParameterValue
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution optimized for separation
Injection Volume 5 µL
Column Temperature 40 °C
Run Time ~2.5 minutes
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Metaxalone and this compound are listed in Table 2.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Metaxalone 222.1161.020015
This compound 225.1164.020015

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Metaxalone and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Metaxalone stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of acetonitrile (protein precipitating agent) and vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Results and Discussion

Method Validation

The bioanalytical method was validated according to the FDA guidelines on bioanalytical method validation.[8] The validation parameters are summarized in Table 3.

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal
Sample Chromatograms

Representative chromatograms of a blank plasma sample, a plasma sample spiked with Metaxalone at the LLOQ and the internal standard, and a plasma sample from a subject after oral administration of Metaxalone would be presented here to demonstrate the selectivity and sensitivity of the method.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of Metaxalone in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it well-suited for high-throughput analysis in clinical and research settings.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add IS (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the bioanalytical method.

metaxalone_moa cluster_cns Central Nervous System brain Brain spinal_cord Spinal Cord metaxalone Metaxalone Administration cns_depression General CNS Depression metaxalone->cns_depression Leads to cns_depression->brain cns_depression->spinal_cord muscle_relaxation Skeletal Muscle Relaxation cns_depression->muscle_relaxation Results in

Caption: Conceptual diagram of Metaxalone's mechanism of action.

References

Application Note: Quantitative Analysis of Metaxalone in Urine using Metaxalone-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metaxalone (B1676338), marketed under brand names like Skelaxin, is a centrally acting skeletal muscle relaxant used to alleviate discomfort from acute, painful musculoskeletal conditions.[1][2][3] Its mechanism of action is not fully understood but is thought to be related to general central nervous system (CNS) depression.[1][2][3] Monitoring metaxalone in urine is crucial for assessing patient compliance, especially in pain management settings. Metaxalone is metabolized in the liver by various cytochrome P450 enzymes (including CYP1A2 and CYP2C19) and its metabolites are excreted through the urine.[1][2][4][5][6][7]

Standard urine drug screens do not typically include metaxalone.[8][9][10] Therefore, a specific and sensitive method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required for its detection and quantification. The use of a stable isotope-labeled internal standard, such as Metaxalone-d3, is essential for accurate quantification. The internal standard co-elutes with the target analyte and experiences similar matrix effects and variations during sample preparation and injection, allowing for reliable normalization and precise measurement.

This document provides a detailed protocol for the extraction and quantitative analysis of metaxalone in human urine using this compound as an internal standard with an LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic properties of metaxalone and the mass spectrometry parameters for its analysis.

Table 1: Pharmacokinetic Properties of Metaxalone

Parameter Value Conditions Reference
Time to Peak (Tmax) ~3 hours 400 mg oral dose, fasted [3][4][5][6]
Elimination Half-Life (t1/2) 9.2 ± 4.8 hours - [1][4][11]
Metabolism Hepatic Cytochrome P450 enzymes (CYP1A2, CYP2C19, etc.) [1][4][7]
Excretion Renal Excreted in urine as unidentified metabolites [2][4][5][6][7]

| Effect of Food | Increased Bioavailability | Cmax and AUC increase significantly with a high-fat meal |[5][7] |

Table 2: Adapted LC-MS/MS Parameters for Metaxalone and this compound (Note: These parameters are adapted from a validated method for human plasma and serve as a strong starting point for urine analysis)[11]

Parameter Metaxalone This compound (Internal Standard)
Precursor Ion (m/z) 222.14 228.25
Product Ion (m/z) 160.98 167.02
Mode Positive Ion Mode Positive Ion Mode
Ionization Method Electrospray Ionization (ESI) Electrospray Ionization (ESI)
Cone Voltage (V) 25 25

| Dwell Time (sec) | 0.200 | 0.200 |

Experimental Protocols

Protocol 1: Urine Sample Preparation with Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)

This protocol is designed to deconjugate glucuronide metabolites, a common form of drug excretion, and then extract the parent drug and internal standard from the urine matrix.[12][13]

Materials:

  • Human urine samples

  • This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

  • β-glucuronidase enzyme solution (e.g., from E. coli)[12][14]

  • Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 5.95)[12]

  • Methyl-tert Butyl Ether (MTBE)

  • Reconstitution solution (e.g., initial mobile phase conditions)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator with a heating block (set to 40-45 °C)[11][12]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Autosampler vials with inserts

Procedure:

  • Sample Aliquoting: Pipette 1.0 mL of the urine sample into a labeled microcentrifuge tube.

  • Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the this compound internal standard solution to each urine sample, calibrator, and quality control sample. Vortex briefly to mix.

  • Enzymatic Hydrolysis:

    • Add 100 µL of β-glucuronidase solution to each tube.[12]

    • Add 1.0 mL of 100 mM ammonium acetate buffer.[12]

    • Vortex the samples for 10 seconds.

    • Incubate the samples at 60 °C for 2 hours to allow for complete hydrolysis.[12]

  • Protein Precipitation & Centrifugation: After incubation, centrifuge the samples for 10-15 minutes at ~10,000 rpm to pellet any precipitated proteins and solids.[12]

  • Liquid-Liquid Extraction (LLE):

    • Carefully transfer the clear supernatant to a new, clean tube.

    • Add 2.5 mL of MTBE to the supernatant.[11]

    • Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

    • Centrifuge for 5 minutes at ~3000 rpm to separate the organic and aqueous layers.[11]

  • Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a clean evaporation tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45 °C.[11][12]

  • Reconstitution:

    • Reconstitute the dried extract with 200 µL of the reconstitution solution (mobile phase).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.[11]

  • Final Transfer: Transfer the reconstituted sample into an autosampler vial with an insert for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of metaxalone and its internal standard.

Equipment & Reagents:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 50 x 4.6 mm, 3.0 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

  • Injection Volume: 5 µL[11]

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B is recommended to ensure good separation from matrix components. A typical starting point is 90% A / 10% B.

    • Flow Rate: A flow rate between 0.4-0.8 mL/min is common for a 4.6 mm ID column.

    • Run Time: A short run time of 2-5 minutes per sample is achievable.[11][15]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Metaxalone: 222.14 → 160.98

      • This compound (IS): 228.25 → 167.02

    • Instrument Tuning: Tune the instrument using a standard solution of metaxalone and this compound to optimize parameters like capillary voltage, source temperature, desolvation gas flow, and collision energy for the specified MRM transitions.[11]

  • Data Analysis:

    • Integrate the chromatographic peaks for both the metaxalone and this compound MRM transitions.

    • Calculate the peak area ratio (Metaxalone Area / this compound Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.

    • Determine the concentration of metaxalone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow Urine Drug Testing Workflow for Metaxalone cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing urine_sample 1. Urine Sample Collection add_is 2. Spike with this compound (IS) urine_sample->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 60°C) add_is->hydrolysis lle 4. Liquid-Liquid Extraction (MTBE) hydrolysis->lle evap 5. Evaporation (Nitrogen Stream, 40°C) lle->evap reconstitute 6. Reconstitution (Mobile Phase) evap->reconstitute lcms 7. LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data 8. Peak Integration & Area Ratio Calculation lcms->data quant 9. Quantification (Calibration Curve) data->quant result 10. Final Result (ng/mL) quant->result

Caption: Experimental workflow for Metaxalone analysis in urine.

quantification_logic Principle of Internal Standard Quantification Analyte Metaxalone (Analyte) SamplePrep Sample Preparation (Extraction, Evaporation, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Detection SamplePrep->LCMS Both experience similar losses/ matrix effects AnalyteSignal Analyte Peak Area (A) LCMS->AnalyteSignal IS_Signal IS Peak Area (B) LCMS->IS_Signal Ratio Calculate Ratio (A / B) AnalyteSignal->Ratio IS_Signal->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Accurate Concentration Calibration->Concentration

Caption: Logic of using an internal standard for accurate quantification.

References

Application Note: High-Throughput Analysis of Metaxalone in Human Plasma using Solid Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Metaxalone in human plasma. The protocol employs a solid phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Metaxalone-d3 is utilized as an internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic, bioavailability, or bioequivalence studies. A high mean recovery of over 78% for Metaxalone from human plasma has been demonstrated with this protocol.[1]

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate determination of Metaxalone concentrations in biological matrices is crucial for pharmacokinetic and toxicological studies. Solid phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation. This protocol provides a detailed step-by-step guide for the extraction of Metaxalone from human plasma using SPE, ensuring reliable and reproducible results.

Experimental Protocol

This protocol is intended for the extraction of Metaxalone from human plasma samples prior to LC-MS/MS analysis.

Materials and Reagents:

Internal Standard Spiking Solution Preparation:

Prepare a stock solution of this compound in methanol. From this stock, prepare a working spiking solution at a concentration appropriate for the expected range of Metaxalone in the plasma samples.

Sample Pre-treatment:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 200 µL aliquot of human plasma, add a precise volume of the this compound internal standard working solution.[1]

  • Vortex the mixture for 30 seconds.

Solid Phase Extraction (SPE) Procedure:

The following steps outline the solid phase extraction process:

  • Conditioning: Condition the Ascentis Express C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.

  • Equilibration: Equilibrate the cartridge with 1 mL of 10 mM ammonium acetate buffer (pH 4.5).

  • Sample Loading: Load the pre-treated plasma sample (approximately 200 µL) onto the conditioned and equilibrated SPE cartridge.[1] Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a second wash using 1 mL of a mixture of 10 mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (e.g., in a 20:50:30 v/v/v ratio) to remove less polar interferences.[1]

  • Elution: Elute the Metaxalone and this compound from the cartridge with 1 mL of a suitable organic solvent, such as a mixture of methanol and acetonitrile.[1] Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.[2] Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions (Example):

  • Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)[1]

  • Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (20:50:30, v/v/v)[1]

  • Flow Rate: 0.7 mL/min[1]

  • Injection Volume: 5 µL[2]

  • Column Temperature: 45°C[2]

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • Mass Transitions:

    • Metaxalone: m/z 222.3 → 161.2[1]

    • This compound: m/z 225.3 → 163.3[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method for the analysis of Metaxalone in human plasma.

ParameterValueReference
Linear Calibration Range 0.105 - 10.081 µg/mL[1]
Lower Limit of Quantification (LLOQ) 0.105 µg/mL[1]
Mean Recovery > 78%[1]
Intra-day Precision < 6%[1]
Inter-day Precision < 6%[1]
Relative Error < 6%[1]

Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction Plasma 200 µL Human Plasma Spike Add this compound IS Plasma->Spike Vortex1 Vortex Spike->Vortex1 Load Load Sample Vortex1->Load Condition Condition (Methanol, Water) Equilibrate Equilibrate (Buffer) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Organic/Aqueous) Wash1->Wash2 Elute Elute (Organic Solvent) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid Phase Extraction Workflow for Metaxalone.

References

Application Note: Protocols for In Vitro Metabolism Studies of Metaxalone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for conducting in vitro metabolism studies of Metaxalone, a skeletal muscle relaxant. Understanding the metabolic pathways of a drug candidate is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and inter-individual variability in patients. Metaxalone is known to be metabolized by the hepatic Cytochrome P450 (CYP) enzyme system.[1][2][3] These application notes describe two primary reaction phenotyping methodologies: a substrate depletion assay using recombinant human CYP enzymes and a chemical inhibition assay using human liver microsomes (HLM). The protocols detail the experimental setup, execution, and data analysis. Furthermore, the use of Metaxalone-d3 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is incorporated for accurate quantification.

Metaxalone Metabolic Pathway Overview

Metaxalone is extensively metabolized by the liver, with multiple cytochrome P450 isoforms contributing to its clearance.[2][3] Identifying the specific enzymes involved is a key requirement by regulatory agencies to assess DDI risk.[4][5] The primary enzymes responsible for Metaxalone metabolism include CYP1A2, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, with lesser contributions from CYP2C8 and CYP2C9.[1][2][3] As the specific metabolites of Metaxalone are not fully characterized, the recommended in vitro approach is to measure the disappearance of the parent compound (substrate depletion).[6][7][8]

Metaxalone_Metabolism cluster_CYPs Cytochrome P450 Enzymes Metaxalone Metaxalone Metabolites Oxidative Metabolites (Uncharacterized) Metaxalone->Metabolites Hepatic Oxidation CYP1A2 CYP1A2 CYP1A2->Metaxalone Major CYP2C19 CYP2C19 CYP2C19->Metaxalone Major CYP3A4 CYP3A4 CYP3A4->Metaxalone Major CYP2D6 CYP2D6 CYP2D6->Metaxalone Major CYP2E1 CYP2E1 CYP2E1->Metaxalone Major CYP2C8 CYP2C8 CYP2C8->Metaxalone Minor CYP2C9 CYP2C9 CYP2C9->Metaxalone Minor

Caption: Primary Cytochrome P450 enzymes involved in Metaxalone metabolism.

Experimental Workflow

To comprehensively identify the enzymes responsible for Metaxalone metabolism, a two-pronged approach is recommended. This involves screening with a panel of recombinant enzymes to directly assess the metabolic capability of each isoform, followed by a chemical inhibition study in a more complex biological matrix like human liver microsomes to confirm the findings.

Experimental_Workflow cluster_approaches Reaction Phenotyping Approaches cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 A1 Approach 1: Recombinant CYP Screening P1_1 Incubate Metaxalone with individual recombinant CYPs + NADPH A1->P1_1 A2 Approach 2: HLM Chemical Inhibition P2_1 Pre-incubate HLM with CYP-specific inhibitors A2->P2_1 Start Objective: Identify Metaxalone Metabolizing Enzymes Start->A1 Start->A2 Stop Terminate Reaction (Acetonitrile + Internal Standard) P1_1->Stop P1_2 Control: No NADPH P2_2 Incubate with Metaxalone + NADPH P2_1->P2_2 P2_2->Stop P2_3 Control: No Inhibitor Analyze LC-MS/MS Analysis (Quantify remaining Metaxalone) Stop->Analyze Data Data Analysis Analyze->Data Result Determine % Contribution of each CYP Isoform Data->Result

Caption: Overall workflow for Metaxalone in vitro reaction phenotyping.

Protocol 1: Recombinant Human CYP Screening

Objective: To determine which individual CYP450 isoforms are capable of metabolizing Metaxalone by measuring its rate of depletion when incubated with a panel of recombinant enzymes.

Materials:

  • Test Compound: Metaxalone (e.g., 10 mM stock in DMSO).

  • Internal Standard (IS): this compound (e.g., 1 mg/mL stock in Methanol).

  • Enzymes: Recombinant human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus-infected insect cells.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • Termination Solution: Acetonitrile containing this compound at a fixed concentration (e.g., 100 ng/mL).

  • Control: Control insect cell microsomes (lacking CYP expression).

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, LC-MS/MS system.

Procedure:

  • Preparation: Prepare a working solution of Metaxalone at 2x the final desired concentration (e.g., 2 µM) in potassium phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the components in the following order:

    • Potassium phosphate buffer.

    • Recombinant enzyme solution (final concentration e.g., 10-25 pmol/mL).

    • Metaxalone working solution (final concentration e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "No Cofactor" negative controls.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The time points should be selected to ensure the substrate depletion is within the linear range (ideally <80% consumed at the final time point).

  • Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold termination solution (Acetonitrile with this compound).

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to determine the concentration of remaining Metaxalone.

Data Analysis:

  • Calculate the peak area ratio of Metaxalone to the this compound internal standard for each sample.

  • Determine the percentage of Metaxalone remaining at each time point relative to the 0-minute time point.

  • Plot the natural log of the percent remaining Metaxalone versus time. The slope of this line (k) represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = V/k, where V is the incubation volume per picomole of CYP enzyme.

Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes (HLM)

Objective: To identify the CYP isoforms responsible for Metaxalone metabolism by observing the reduction in its depletion in the presence of isoform-selective chemical inhibitors.

Materials:

  • Substrate: Pooled Human Liver Microsomes (HLM).

  • Inhibitors: Selective inhibitors for major CYP enzymes (see Table 2 for examples). Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • All other materials (Test Compound, IS, Cofactor, Buffer, etc.) as listed in Protocol 1.

Procedure:

  • Preparation: Prepare a working solution of Metaxalone at 2x the final concentration (e.g., 2 µM, ideally at or below the Km) in buffer.

  • Inhibitor Pre-incubation: In a 96-well plate, add:

    • Potassium phosphate buffer.

    • HLM (final concentration e.g., 0.5 mg/mL).

    • Selective inhibitor (at a concentration known to be selective and potent, e.g., 10x KI) or vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Substrate Addition: Add the Metaxalone working solution to each well.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a single, optimized time point (e.g., 15 minutes) where metabolism in the vehicle control is linear and significant but not complete (~20-40% depletion).

  • Termination & Processing: Stop the reaction and process the samples as described in Protocol 1.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining Metaxalone.

Data Analysis:

  • Calculate the rate of Metaxalone depletion in the vehicle control and in the presence of each inhibitor.

  • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate with Vehicle Control)) * 100

  • A significant percentage of inhibition (>50%) implicates the corresponding CYP isoform in the metabolism of Metaxalone.

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Example Data Summary from Recombinant CYP Screening

Recombinant CYP IsoformIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/pmol CYP)
CYP1A22527.7
CYP2B6> 120< 5.8
CYP2C8957.3
CYP2C91106.3
CYP2C193023.1
CYP2D64515.4
CYP3A43818.2
Control Microsomes> 120< 5.8
Note: Data are representative examples and will vary based on experimental conditions.

Table 2: Example Data Summary from HLM Chemical Inhibition Assay

Target CYP IsoformSelective Inhibitor UsedConcentration (µM)Percent Inhibition (%)
CYP1A2Furafylline1065
CYP2B6Ticlopidine15
CYP2C8Montelukast515
CYP2C9Sulfaphenazole1012
CYP2C19Omeprazole2058
CYP2D6Quinidine145
CYP3A4/5Ketoconazole152
Note: Data are representative examples. The choice of inhibitor and concentration should be justified.

Conclusion

The protocols described provide a robust framework for characterizing the in vitro metabolism of Metaxalone. By combining data from recombinant CYP assays and chemical inhibition studies in HLM, researchers can confidently identify the key CYP450 enzymes responsible for the drug's clearance. This information is fundamental for predicting clinical drug-drug interaction potential and guiding further drug development decisions. The use of a stable isotope-labeled internal standard like this compound is critical for ensuring the analytical accuracy required for these quantitative assessments.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Metaxalone and Metaxalone-d3

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Metaxalone and its deuterated internal standard, Metaxalone-d3, in biological matrices, primarily human plasma. The protocols are intended for researchers, scientists, and drug development professionals familiar with liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its therapeutic action is likely due to general central nervous system (CNS) depression, as it has no direct effect on skeletal muscle contractility.[1][2][3][4][5][6] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicological studies of Metaxalone. This document outlines a validated LC-MS/MS method for the quantification of Metaxalone, utilizing this compound as an internal standard to ensure accuracy and precision.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the analysis of Metaxalone and this compound using a triple quadrupole mass spectrometer.

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is employed for the sensitive and selective detection of the analytes. The precursor and product ion transitions, along with key mass spectrometer settings, are provided below.

Table 1: Mass Spectrometry Parameters for Metaxalone and this compound

ParameterMetaxaloneThis compound
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 222.14 - 222.3225.3
Product Ion (Q3) m/z 160.98 - 161.2163.3
Dwell Time (ms) 200200
Capillary Voltage (kV) 3.03.0
Source Temperature (°C) 100 - 250100 - 250
Desolvation Temperature (°C) 250250
Cone Voltage (V) 25 - 45Varies (refer to specific methods)
Collision Energy (eV) 15 - 20Varies (refer to specific methods)
Desolvation Gas Flow (L/hr) 750750
Cone Gas Flow (L/hr) 2020

Note: Optimal cone voltage and collision energy may vary between instrument platforms and should be empirically determined.

Chromatographic Conditions

A reverse-phase chromatographic separation is employed to resolve Metaxalone and its internal standard from endogenous matrix components.

Table 2: Typical Chromatographic Conditions

ParameterDescription
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.0 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM Ammonium Acetate) and organic solvents (e.g., Methanol (B129727), Acetonitrile)
Flow Rate 0.5 - 0.7 mL/min
Column Temperature 40 - 45 °C
Injection Volume 5 µL
Run Time 2.0 - 2.5 minutes

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Metaxalone and this compound in a suitable organic solvent such as methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Metaxalone stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound in the same diluent at an appropriate concentration.

  • Calibration Curve and QC Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a calibration curve over the desired concentration range (e.g., 25 ng/mL to 2500 ng/mL) and at least three levels of QC samples (low, medium, and high).

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, calibration standard, or QC sample in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Diagrams

Proposed Mechanism of Action

The exact signaling pathway for Metaxalone's muscle relaxant effect is not fully elucidated. However, it is widely understood to be a result of its general depressant effects on the central nervous system.

Metaxalone Mechanism of Action Metaxalone Metaxalone Administration CNS Central Nervous System (CNS) Metaxalone->CNS Acts upon Depression General CNS Depression CNS->Depression Leads to MuscleRelaxation Skeletal Muscle Relaxation Depression->MuscleRelaxation Results in

Caption: Proposed mechanism of Metaxalone action via CNS depression.

Metaxalone Metabolism

Metaxalone is extensively metabolized in the liver by various cytochrome P450 (CYP) enzymes. The resulting metabolites are then excreted in the urine.

Metaxalone Metabolism Metaxalone Metaxalone Liver Liver Metaxalone->Liver Metabolites Unidentified Metabolites Liver->Metabolites Metabolized by CYP_Enzymes CYP1A2, CYP2D6, CYP2E1, CYP3A4 (and others to a lesser extent) CYP_Enzymes->Liver Excretion Urinary Excretion Metabolites->Excretion

Caption: Overview of Metaxalone's hepatic metabolism.

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Metaxalone in plasma samples.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18) Inject->Chrom MS Mass Spectrometric Detection (MRM) Chrom->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Bioanalytical workflow for Metaxalone quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Metaxalone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects encountered during the bioanalysis of Metaxalone using its deuterated internal standard, Metaxalone-d3. The following guides and frequently asked questions (FAQs) provide direct, actionable advice for specific issues that may arise during liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] When using this compound as a stable isotope-labeled internal standard (SIL-IS), the underlying assumption is that it will experience the same matrix effects as the unlabeled Metaxalone, allowing for accurate correction. However, if the matrix effect is not consistent across different samples or if it affects the analyte and the internal standard differently, it can lead to erroneous quantification.[3]

Q2: My signal for both Metaxalone and this compound is low and inconsistent. How can I confirm if this is due to matrix effects?

A2: To determine if ion suppression is the cause of low and variable signals, a post-column infusion experiment is a highly effective qualitative diagnostic tool.[4][5] This technique helps to identify regions in the chromatogram where matrix components are causing suppression.[4] Alternatively, a quantitative assessment can be made using the post-extraction addition method, where the response of an analyte in a clean solution is compared to its response in a sample matrix extract.[1][6]

Q3: What are the common sources of matrix effects in biological samples like plasma or urine?

A3: The primary sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte.[7] Phospholipids (B1166683) are a notorious cause of ion suppression in plasma samples. Other sources include salts, proteins, and metabolites.[2] Exogenous compounds, such as formulation excipients or contaminants from collection tubes and solvents, can also contribute to matrix effects.[8]

Q4: Can simply diluting the sample extract reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to mitigate matrix effects by reducing the concentration of interfering components.[9][10] However, this strategy is only viable if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ) of the assay.[9] Excessive dilution may compromise the sensitivity required for pharmacokinetic studies.

Q5: How can I improve my sample preparation method to minimize matrix effects for Metaxalone analysis?

A5: The choice of sample preparation technique is critical for reducing matrix interferences. While protein precipitation is a simple method, it is often less effective at removing phospholipids and other interfering substances.[11] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up the sample.[12][13] For Metaxalone, LLE has been successfully used in published bioanalytical methods.[14][15] SPE, particularly with mixed-mode sorbents, can offer a higher degree of sample cleanup.[12]

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

If you suspect matrix effects are impacting your this compound assay, the following workflow can help you systematically investigate and quantify the issue.

cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Assessment start Inconsistent or Poor Signal for Metaxalone/Metaxalone-d3 infusion Perform Post-Column Infusion Experiment with this compound start->infusion inject_blank Inject Blank Matrix Extract infusion->inject_blank observe Observe for Dips in the Internal Standard Signal inject_blank->observe suppression_zone Identify Retention Time Regions of Ion Suppression observe->suppression_zone post_extraction Perform Post-Extraction Addition Experiment suppression_zone->post_extraction If suppression is observed prepare_sets Prepare Two Sets of Samples: A) Analyte in Solvent B) Analyte in Blank Matrix Extract post_extraction->prepare_sets compare Compare Peak Areas of Set A and Set B prepare_sets->compare calculate_mf Calculate Matrix Factor (MF): MF = (Peak Area in Matrix) / (Peak Area in Solvent) compare->calculate_mf interpret_mf Interpret Results: MF < 1: Ion Suppression MF > 1: Ion Enhancement MF ≈ 1: No Significant Matrix Effect calculate_mf->interpret_mf

A workflow for the systematic investigation of matrix effects.
Guide 2: Mitigation Strategies for Matrix Effects

Once matrix effects have been confirmed, the following strategies can be employed to minimize their impact on your this compound assay.

cluster_0 Sample Preparation Optimization cluster_1 Chromatographic Optimization cluster_2 Mass Spectrometer Source Optimization start Matrix Effect Confirmed sample_prep Evaluate Alternative Sample Preparation Methods start->sample_prep chromatography Modify LC Method to Separate Analyte from Interference start->chromatography ms_source Optimize Ion Source Parameters start->ms_source lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe phospholipid_removal Phospholipid Depletion Plates sample_prep->phospholipid_removal result Re-evaluate Matrix Effect and Validate Method lle->result spe->result phospholipid_removal->result gradient Adjust Gradient Profile chromatography->gradient column Change Analytical Column (e.g., different chemistry, smaller particles) chromatography->column flow_rate Reduce Flow Rate chromatography->flow_rate gradient->result column->result flow_rate->result gas_flow Adjust Nebulizer and Heater Gas Flow Rates ms_source->gas_flow temperature Optimize Source Temperature ms_source->temperature ionization_mode Consider APCI if ESI Shows Significant Suppression ms_source->ionization_mode gas_flow->result temperature->result ionization_mode->result

A decision tree for mitigating observed matrix effects.

Data Presentation

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery. While specific data for this compound is limited, this table provides a general comparison based on common observations in bioanalysis.

Sample Preparation TechniqueRelative Matrix EffectAnalyte RecoveryKey Considerations
Protein Precipitation (PPT) HighGood (>90%)Simple and fast, but often results in significant ion suppression due to insufficient removal of phospholipids.[11]
Liquid-Liquid Extraction (LLE) ModerateGood (80-95%)More effective than PPT at removing interferences. Optimization of pH and solvent choice is crucial.[12]
Solid-Phase Extraction (SPE) LowVery Good (>90%)Provides the cleanest extracts and the least matrix effects. Requires more method development.[13]
Phospholipid Depletion Very LowVery Good (>90%)Specifically targets the removal of phospholipids, a major source of ion suppression in plasma.

Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Factor Calculation

This protocol provides a method to quantitatively assess the matrix effect.

  • Prepare Blank Matrix Samples: Process at least six different lots of blank biological matrix (e.g., human plasma) using your established extraction procedure.

  • Prepare Neat Solutions: Prepare a set of calibration standards for Metaxalone and a quality control (QC) sample for this compound in the final reconstitution solvent.

  • Spike Post-Extraction: Spike the blank matrix extracts from step 1 with Metaxalone and this compound to the same final concentrations as the neat solutions prepared in step 2.

  • Analyze Samples: Inject both the neat solutions and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)

    • An MF value significantly different from 1.0 indicates a matrix effect (MF < 1 for suppression, MF > 1 for enhancement).

  • Calculate Internal Standard Normalized MF:

    • IS-Normalized MF = (MF of Metaxalone) / (MF of this compound)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should ideally be less than 15%.[16]

Protocol 2: Liquid-Liquid Extraction (LLE) for Metaxalone from Human Plasma

This is a general LLE protocol that can be adapted for Metaxalone analysis.[14][15]

  • Sample Aliquoting: To a labeled microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (in methanol (B129727) or acetonitrile) to each plasma sample. Vortex briefly.

  • Alkalinization: Add 50 µL of a weak base (e.g., 0.1 M sodium carbonate) to the samples to ensure Metaxalone is in its non-ionized form. Vortex.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane). Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

References

Technical Support Center: Metaxalone-d3 HPLC Peak Shape Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metaxalone-d3 HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape problems encountered during chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected chromatographic behavior of this compound compared to non-deuterated Metaxalone (B1676338)?

The chromatographic behavior of this compound is expected to be very similar to that of Metaxalone. Deuterium substitution is a minor structural modification that typically has a negligible effect on the polarity and retention time in reversed-phase HPLC. You can generally start with a method developed for Metaxalone and expect similar performance for this compound.

Q2: What are the common causes of peak tailing for this compound?

Peak tailing for this compound can be caused by several factors, including:

  • Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the analyte, causing tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, resulting in peak tailing.

  • Column Contamination: Buildup of sample matrix components or other contaminants can create active sites on the column, leading to peak distortion.

  • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can fail to maintain a consistent pH at the head of the column.

Q3: What causes peak fronting in the analysis of this compound?

Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.

  • Column Collapse: A physical void or collapse of the packing material at the column inlet can lead to a distorted flow path.

Q4: Why am I observing split peaks for this compound?

Split peaks can be indicative of several issues:

  • Co-elution with an Impurity: An impurity or a related compound may be eluting very close to the this compound peak.

  • Sample Solvent Effect: Injecting the sample in a strong, non-polar solvent can cause the peak to split, especially if the mobile phase is highly aqueous.

  • Column Inlet Problem: A partially blocked frit or a void at the head of the column can disrupt the sample band, causing it to split.

  • Injector Issues: Problems with the autosampler, such as a faulty needle or valve, can lead to improper sample injection.

Troubleshooting Guides

Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out tail. A tailing factor greater than 1.5 is generally considered poor.

Troubleshooting Workflow:

start Peak Tailing Observed check_mobile_phase Check Mobile Phase pH and Buffer Strength start->check_mobile_phase adjust_ph Adjust pH to 3.0-4.0 check_mobile_phase->adjust_ph pH outside optimal range increase_buffer Increase Buffer Concentration (e.g., 20mM) check_mobile_phase->increase_buffer Low buffer concentration check_column Evaluate Column adjust_ph->check_column increase_buffer->check_column flush_column Flush Column with Strong Solvent check_column->flush_column Suspect contamination replace_column Replace Column with a New, End-capped Column check_column->replace_column Column is old or damaged flush_column->replace_column Tailing persists good_peak Symmetrical Peak flush_column->good_peak Tailing resolved replace_column->good_peak

Troubleshooting Peak Tailing

Detailed Steps:

  • Evaluate Mobile Phase:

    • pH: For Metaxalone, a mobile phase pH between 3.0 and 4.0 has been shown to improve peak shape by suppressing the ionization of residual silanols on the column.[1][2]

    • Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column head. Increasing the buffer concentration (e.g., to 20mM phosphate (B84403) buffer) can improve peak symmetry.[3]

    • Organic Modifier: While acetonitrile (B52724) is a common choice, some methods have found that methanol (B129727) provides a better peak shape for Metaxalone.[1][4]

  • Assess the Column:

    • Column Flushing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.

    • Column Age and Type: Over time, the stationary phase can degrade, exposing more active silanol sites. If the column is old or has been used extensively with aggressive mobile phases, replacement may be necessary. Using a high-purity, end-capped C18 or a column with a polar-embedded phase is recommended to minimize silanol interactions.[5]

Peak Fronting

Peak fronting appears as a leading edge of the peak that is less steep than the tailing edge.

Troubleshooting Workflow:

start Peak Fronting Observed check_concentration Check Sample Concentration and Injection Volume start->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Overload suspected check_solvent Check Sample Solvent dilute_sample->check_solvent Fronting persists good_peak Symmetrical Peak dilute_sample->good_peak Fronting resolved change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Solvent stronger than mobile phase check_column_integrity Inspect Column for Voids change_solvent->check_column_integrity Fronting persists change_solvent->good_peak Fronting resolved replace_column Replace Column check_column_integrity->replace_column Void suspected replace_column->good_peak

Troubleshooting Peak Fronting

Detailed Steps:

  • Address Overloading:

    • Reduce Concentration: Prepare a more dilute sample and inject it. If the peak shape improves, the original sample was overloaded.

    • Reduce Injection Volume: Inject a smaller volume of the sample. This can also alleviate overloading effects.[6]

  • Evaluate Sample Solvent:

    • The ideal sample solvent is the mobile phase itself.[7] If a stronger solvent is used to dissolve the sample, it can cause the analyte to move through the column in a broad, distorted band, leading to fronting.[8] Prepare the sample in the initial mobile phase composition if possible.

  • Check for Column Damage:

    • A void at the column inlet can cause peak fronting. This can sometimes be addressed by reversing and flushing the column (if the manufacturer's instructions permit). However, in most cases, the column will need to be replaced.

Split Peaks

Split peaks appear as two or more distinct maxima for a single analyte.

Troubleshooting Workflow:

start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks system_issue System-wide Issue (e.g., blocked frit, injector) check_all_peaks->system_issue Yes single_peak_issue Analyte-Specific Issue (e.g., co-elution, solvent effect) check_all_peaks->single_peak_issue No troubleshoot_system Inspect and Clean/Replace Frit and Injector Components system_issue->troubleshoot_system check_coelution Check for Co-eluting Impurity single_peak_issue->check_coelution good_peak Single, Sharp Peak troubleshoot_system->good_peak modify_method Modify Method (e.g., change gradient, mobile phase) check_coelution->modify_method Impurity suspected check_sample_solvent Check Sample Solvent check_coelution->check_sample_solvent No impurity evident modify_method->good_peak use_mobile_phase Dissolve Sample in Mobile Phase check_sample_solvent->use_mobile_phase use_mobile_phase->good_peak

Troubleshooting Split Peaks

Detailed Steps:

  • System-wide vs. Analyte-specific:

    • If all peaks in the chromatogram are split, the problem is likely mechanical. Inspect the column inlet frit for blockages and check the injector for any issues.[9]

    • If only the this compound peak is split, the issue is more likely chemical.

  • Investigate Chemical Causes:

    • Co-elution: There might be an impurity eluting very close to your analyte. Try adjusting the mobile phase composition or the gradient to see if the two peaks can be resolved.

    • Sample Solvent: As with peak fronting, a sample solvent that is much stronger than the mobile phase can cause peak splitting.[10] Dissolve the sample in the mobile phase.

Experimental Protocols

Recommended Starting HPLC Method for this compound:

This protocol is a good starting point based on validated methods for Metaxalone.[1][11]

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm (e.g., Waters Acquity HSS T-3)[1]

  • Mobile Phase: 60:40 (v/v) pH 4.0 Phosphate Buffer : Methanol[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 228 nm[1]

  • Injection Volume: 10 µL[1]

  • Sample Solvent: Mobile Phase or a mixture of Methanol and Water (e.g., 85:15 v/v)[1]

Preparation of pH 4.0 Phosphate Buffer:

Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 10-20 mM solution. Adjust the pH to 4.0 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[1]

Quantitative Data

The following table provides typical system suitability parameters for a well-behaved Metaxalone peak. Similar values should be achievable for this compound.

ParameterTypical ValueAcceptance Criteria
Tailing Factor 1.1 - 1.3< 1.5
Theoretical Plates > 5000> 2000
Retention Time ~2.5 minConsistent

Data adapted from published methods for Metaxalone.[5]

By systematically following these troubleshooting guides and utilizing the provided experimental parameters, you can effectively diagnose and resolve peak shape problems in your HPLC analysis of this compound.

References

Technical Support Center: Optimizing Metaxalone-d3 Concentration for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Metaxalone-d3 concentration as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for Metaxalone calibration standards in human plasma?

A1: Based on validated LC-MS/MS methods, the linear dynamic range for Metaxalone in human plasma typically spans from approximately 25 ng/mL to 2500 ng/mL.[1][2] One study established a linear calibration curve in the concentration range of 0.105 to 10.081 µg/mL.

Q2: What is a suitable Lower Limit of Quantification (LLOQ) for Metaxalone in plasma?

A2: A validated LC-MS/MS method has reported a Lower Limit of Quantification (LLOQ) of 25.19 ng/mL for Metaxalone in human plasma.[1][2] Another study reported an LLOQ of 0.105 µg/mL. The LLOQ should be determined as the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.[1][2][3]

Q3: What are the recommended mass transitions for Metaxalone and this compound in an LC-MS/MS assay?

A3: For detection via a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode, the following mass transitions are recommended:

  • Metaxalone: m/z 222.3 → 161.2 or m/z 222.14 → 160.98[1][2]

  • This compound: m/z 225.3 → 163.3

  • Metaxalone-d6 (as an alternative internal standard): m/z 228.25 → 167.02[1][2]

Q4: How can I prepare samples from human plasma?

A4: Both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are effective methods for extracting Metaxalone and its internal standard from human plasma.[1][2] A typical SPE procedure involves extracting the analytes from a 200 μL aliquot of human plasma.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High Variability in this compound Peak Area 1. Inconsistent sample preparation. 2. Pipetting errors during the addition of internal standard. 3. Instability of this compound in the stock or working solutions. 4. Matrix effects affecting ionization.[4]1. Ensure consistent and reproducible extraction procedures. 2. Use a calibrated pipette and verify the volume of internal standard added. 3. Perform stability studies on stock and working solutions. 4. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples.[4] Consider further sample cleanup if necessary.[5]
Poor Signal-to-Noise Ratio for this compound at LLOQ 1. The concentration of this compound is too low. 2. Ion suppression due to matrix components.[4] 3. Suboptimal MS/MS parameters.1. Increase the concentration of the this compound working solution. The response of the internal standard should be sufficient for reproducible measurement. 2. Optimize the chromatographic method to separate this compound from co-eluting matrix components.[4] 3. Optimize MS/MS parameters such as collision energy and cone voltage for this compound.[2]
Non-linear Calibration Curve 1. Inappropriate concentration of this compound relative to the calibration standards. 2. Saturation of the detector at high concentrations. 3. Cross-talk between Metaxalone and this compound MRM transitions.1. Adjust the this compound concentration to be within the linear range of the detector and provide a consistent response across the calibration curve. 2. Dilute samples with high analyte concentrations. 3. Check for and resolve any isotopic cross-talk between the analyte and internal standard.
Inaccurate Quantification of Quality Control (QC) Samples 1. Incorrect concentration of the this compound spiking solution. 2. Degradation of Metaxalone or this compound during sample processing or storage. 3. The internal standard does not adequately compensate for variability.1. Prepare fresh this compound working solutions and verify their concentration. 2. Conduct stability studies under various conditions (e.g., freeze-thaw, bench-top). 3. Ensure the internal standard and analyte have similar extraction recovery and are equally affected by matrix effects.

Data Presentation

Table 1: LC-MS/MS Parameters for Metaxalone and Internal Standards

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Metaxalone222.3161.2
Metaxalone222.14160.98[1][2]
This compound225.3163.3
Metaxalone-d6228.25167.02[1][2]

Table 2: Example Calibration Curve and Quality Control Sample Concentrations

Sample Type Metaxalone Concentration (ng/mL) Reference
Calibration Standard 1 (LLOQ)25.19[1][2]
Calibration Standard 274[2]
Calibration Standard 3606[2]
Calibration Standard 41250[2]
Calibration Standard 52017[2]
Calibration Standard 62521.313[1][2]
Low Quality Control (LQC)74[2]
Medium Quality Control (MQC)606 - 1250[2]
High Quality Control (HQC)2017[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Metaxalone Stock Solution: Accurately weigh and dissolve Metaxalone reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • This compound Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Metaxalone stock solution with a suitable solvent to achieve the desired calibration curve concentrations.

  • This compound Working Solution: Prepare a working solution of this compound by diluting the stock solution. The optimal concentration should be determined experimentally to provide a consistent and robust signal across all samples.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

  • Pipette 200 µL of human plasma into a clean tube.

  • Add a fixed volume of the this compound working solution to each sample, quality control, and calibration standard (except for the blank).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge (e.g., Ascentis Express C18).

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analytes with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis stock_prep Prepare Metaxalone & this compound Stock Solutions working_std Prepare Working Calibration Standards stock_prep->working_std is_working Prepare this compound Working Solution stock_prep->is_working add_is Spike with this compound is_working->add_is plasma_aliquot Aliquot Plasma Samples plasma_aliquot->add_is extraction Perform Solid Phase Extraction (SPE) add_is->extraction reconstitute Reconstitute in Mobile Phase extraction->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for Metaxalone assay.

troubleshooting_logic start Inconsistent this compound Response? check_prep Review Sample Preparation Consistency start->check_prep Yes end Consistent IS Response start->end No check_is_conc Verify Internal Standard Concentration & Stability check_prep->check_is_conc eval_matrix Evaluate Matrix Effects check_is_conc->eval_matrix optimize_lc Optimize Chromatographic Separation eval_matrix->optimize_lc Matrix Effects Present adjust_is_conc Adjust this compound Concentration eval_matrix->adjust_is_conc No Significant Matrix Effects optimize_lc->adjust_is_conc adjust_is_conc->end

Caption: Troubleshooting logic for inconsistent IS response.

References

Technical Support Center: Metaxalone-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metaxalone-d3 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioanalysis?

This compound is a stable isotope-labeled (SIL) version of the drug Metaxalone, where three hydrogen atoms have been replaced with deuterium (B1214612). It is considered the gold standard for use as an internal standard (IS) in quantitative bioanalysis by isotope dilution mass spectrometry (IDMS).[1] Using a deuterated internal standard like this compound helps to correct for variability during sample preparation, injection, and detection, leading to improved accuracy and precision of the analytical method.[1][2]

Q2: What are the key stability concerns for this compound in biological matrices?

The primary stability concerns for this compound, like other deuterated internal standards, revolve around maintaining its concentration and isotopic purity throughout the sample handling and analysis process. Key areas to evaluate include:

  • Freeze-Thaw Stability: The stability of this compound after repeated cycles of freezing and thawing of the biological samples.

  • Short-Term (Benchtop) Stability: The stability of this compound in the processed samples at room temperature or in the autosampler.

  • Long-Term Stability: The stability of this compound in the biological matrix when stored at low temperatures (e.g., -20°C or -70°C) for extended periods.

It is crucial that the label is positioned on a non-exchangeable site to prevent the loss or replacement of deuterium with protons from the solvent or biological matrix.[3]

Q3: How should I store my biological samples containing this compound?

For long-term storage, it is recommended to store biological samples (plasma, serum, urine) containing this compound at -20°C or lower.[4] One study on Metaxalone in human plasma stored spiked calibration standards and quality control samples at -20°C until analysis.[5]

Troubleshooting Guides

Issue 1: Variability in this compound Peak Area

  • Possible Cause: Inconsistent sample extraction or dilution.

    • Troubleshooting Step: Ensure accurate and consistent pipetting for all sample aliquots, internal standard spiking solutions, and solvents. Verify the calibration of all pipettes.

  • Possible Cause: Degradation of this compound during sample processing.

    • Troubleshooting Step: Assess the short-term (benchtop) stability of this compound in the processed matrix at the temperature of your sample preparation workflow.

  • Possible Cause: Ion suppression or enhancement in the mass spectrometer.

    • Troubleshooting Step: Because this compound is chemically identical to Metaxalone, it should co-elute and experience the same matrix effects, which normalizes the response.[1][6] However, if you suspect significant and variable matrix effects, further optimization of the sample cleanup (e.g., using solid-phase extraction instead of protein precipitation) or chromatographic separation may be necessary.

Issue 2: Inaccurate Quantification of Metaxalone

  • Possible Cause: Instability of Metaxalone or this compound under the storage or experimental conditions.

    • Troubleshooting Step: Conduct a full stability assessment, including freeze-thaw, short-term, and long-term stability, for both the analyte and the internal standard in the specific biological matrix you are using. The table below summarizes stability data from a validated method for Metaxalone and its deuterated internal standard in human plasma.

  • Possible Cause: Incorrect concentration of the this compound spiking solution.

    • Troubleshooting Step: Prepare a fresh spiking solution from a certified reference standard and re-analyze the samples. Verify all dilutions and calculations.

Stability Data Summary

The following table summarizes the stability of Metaxalone and its deuterated internal standard (Metaxalone-d6) in human plasma from a validated LC-MS/MS bioanalytical method. The principles of stability are directly applicable to this compound.

Stability TestMatrixAnalyte/ISConditionsDurationStability (% of Nominal)Reference
Freeze & Thaw StabilityHuman PlasmaMetaxaloneAfter 4 Cycles at -20 ± 5°C4 Cycles98.13% - 99.90%[5]
Auto Sampler StabilityProcessed PlasmaMetaxalone5 ± 5°C48 hours 59 minutes98.53% - 101.66%[5]
Long Term Stock StabilitySolutionMetaxalone20 ± 5°C21 Days98.38% - 100.25%[5]
Long Term Stock StabilitySolutionMetaxalone-d62-8°C19 Days91.77%[5]
Internal Standard Working Solution StabilitySolutionMetaxalone-d6N/A8 Days100.32%[5]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Prepare low and high concentration quality control (QC) samples of Metaxalone with a fixed concentration of this compound in the biological matrix of interest.

  • Analyze one set of freshly prepared QC samples to establish the baseline concentration (Time 0).[7]

  • Store the remaining QC samples at -20°C for at least 24 hours (Freeze Cycle 1).[7]

  • Thaw the samples completely at room temperature.[7]

  • After thawing, refreeze the samples at -20°C for at least 12 hours.[7]

  • Repeat the freeze-thaw cycle for a total of at least three cycles.[7]

  • After the final cycle, process and analyze the samples using a validated analytical method.

  • Calculate the percentage deviation of the mean concentration of the freeze-thaw samples from the baseline concentration.

Protocol 2: Short-Term (Benchtop) Stability Assessment

  • Prepare low and high concentration QC samples of Metaxalone with a fixed concentration of this compound in the biological matrix.

  • Process the samples according to your bioanalytical method (e.g., protein precipitation or liquid-liquid extraction).

  • Leave the processed samples on the benchtop at room temperature (or in the autosampler at a specified temperature) for a defined period that mimics the expected duration of a typical analytical run (e.g., 4, 8, 24 hours).

  • Analyze the samples at the specified time points and compare the results to freshly processed samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, Urine) spike Spike with this compound IS sample->spike Add known concentration extract Protein Precipitation or LLE/SPE spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for Metaxalone using this compound.

troubleshooting_guide start Inaccurate Quantification check_is Check IS Peak Area Variability start->check_is is_stable IS Area Consistent? check_is->is_stable check_analyte Assess Analyte Stability (Freeze-Thaw, Benchtop) is_stable->check_analyte Yes check_extraction Review Extraction/Dilution Procedure is_stable->check_extraction No resolve_stability Re-validate Stability Parameters check_analyte->resolve_stability check_solution Verify IS Spiking Solution Concentration check_extraction->check_solution resolve_extraction Re-pipette, Calibrate Pipettes check_extraction->resolve_extraction resolve_solution Prepare Fresh IS Solution check_solution->resolve_solution

Caption: Troubleshooting logic for inaccurate quantification results.

References

Technical Support Center: Managing Metaxalone-d3 Contamination in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address Metaxalone-d3 contamination during laboratory experiments.

Troubleshooting Guides

This section addresses specific issues users might encounter, offering step-by-step solutions to identify and resolve this compound contamination.

Question: I am observing a consistent this compound peak in my blank injections (carryover). How can I resolve this?

Answer:

Ghost peaks of your internal standard in blank injections are a common sign of carryover from the autosampler or contamination within the LC-MS system. Follow these steps to diagnose and eliminate the source:

  • Isolate the Contamination Source:

    • Inject a series of blanks. If the peak intensity decreases with each injection, the contamination is likely in the injection system (needle, loop, or valve).

    • If the peak intensity remains constant, the contamination may be in the mobile phase, LC tubing, or the mass spectrometer source.[1]

  • Clean the Injection System:

    • Needle Wash: Increase the volume and duration of the needle wash. Use a strong, organic solvent like isopropanol, followed by a solvent that matches your initial mobile phase conditions.

    • Injector Purge: Purge the injector and sample loop with a strong solvent.[2]

    • Component Replacement: If carryover persists, consider replacing the injector rotor seal and sample loop.[1]

  • Address System-Wide Contamination:

    • Fresh Mobile Phase: Prepare fresh mobile phases using new glassware and HPLC-grade solvents. Contaminants can leach from solvent bottles or be present in additives.[1][2]

    • System Flush: Disconnect the column and flush the entire LC system with a high-strength solvent mixture (e.g., 50:50 isopropanol:acetonitrile) for an extended period.[3]

    • Source Cleaning: If contamination is suspected in the mass spectrometer, follow the manufacturer's protocol for cleaning the ion source, including the capillary and lenses.[3]

Question: My quantitative results for the target analyte are inaccurate and imprecise. Could this compound be the cause?

Answer:

Inaccurate quantification can arise from issues with the internal standard, including its concentration, purity, or interaction with the analyte.

  • Verify Internal Standard Concentration:

    • Prepare a fresh stock solution of this compound from a certified reference material.

    • Compare the peak area of the new standard solution to the old one to check for degradation or evaporation. Metaxalone (B1676338) can degrade under certain conditions.[4]

  • Assess Isotopic Purity:

    • Ensure the isotopic purity of the this compound is high (typically >98%). Impurities can lead to interference with the analyte signal.

  • Evaluate Matrix Effects:

    • Matrix effects, such as ion suppression or enhancement, can affect the analyte and internal standard differently, leading to inaccurate results.[5]

    • Perform a post-extraction addition experiment to assess the degree of matrix effects in your samples.

  • Check for Deuterium (B1214612) Exchange:

    • While less common for this compound's labeled positions, deuterium exchange can occur under certain pH or temperature conditions, affecting its mass-to-charge ratio and leading to quantification errors.[6] Avoid storing deuterated compounds in acidic or basic solutions for extended periods.[6]

Frequently Asked Questions (FAQs)

What is this compound and why is it used in my experiments?

This compound is a deuterated form of Metaxalone, a muscle relaxant.[7][8] In analytical chemistry, particularly in mass spectrometry, it is commonly used as an internal standard.[9][10] Because its chemical and physical properties are nearly identical to the non-deuterated (or "light") compound, it serves as a reliable reference to improve the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and analysis.[11]

What are the common sources of this compound contamination in the lab?

  • Cross-Contamination: Reusing pipette tips, vials, or other consumables between high-concentration standards and samples.

  • Autosampler Carryover: Residual standard remaining in the injector needle, loop, or valve after an injection.[2]

  • Contaminated Glassware: Improperly cleaned glassware can harbor residues.[12]

  • Stock Solution Handling: Accidental spills or aerosols generated during the preparation of high-concentration stock solutions can contaminate benchtops, equipment, and other lab supplies.

  • System-wide Contamination: Over time, the compound can accumulate in LC tubing, fittings, columns, and the mass spectrometer source.[1]

How can I prevent this compound contamination?

  • Dedicated Equipment: Use dedicated glassware, syringes, and pipette tips for preparing high-concentration standards.

  • Proper Cleaning: Implement a rigorous cleaning protocol for all reusable items.[13][14]

  • Optimized Wash Solvents: Use a strong, appropriate solvent for the autosampler needle wash to ensure complete removal of the internal standard between injections.

  • Good Laboratory Hygiene: Clean work surfaces regularly.[15] Wear appropriate personal protective equipment (PPE) and change gloves after handling high-concentration standards.[14]

  • Segregated Workflows: Prepare standards in a designated area, separate from where samples are prepared, to minimize the risk of cross-contamination.

Data Presentation

Table 1: Recommended Cleaning Solution Concentrations for LC System Components

ComponentCleaning AgentConcentrationApplication Notes
Injector Needle/Loop Isopropanol (IPA)100%Use as a strong wash solvent in the autosampler.
Acetonitrile/Water/IPA50/25/25 (v/v/v)A robust, general-purpose flushing solution.
LC Tubing & Fittings Isopropanol100%For flushing the system (column removed).[3]
Ion Source (MS) Methanol/Water50/50 (v/v)For wiping down external surfaces and cleaning components as per manufacturer's guidelines.
Glassware Mild Laboratory DetergentPer ManufacturerFollow with thorough rinsing with deionized water and a final rinse with a high-purity solvent (e.g., methanol).[12]

Table 2: Troubleshooting Carryover: Example Data

Injection NumberSample TypeThis compound Peak AreaObservation
1High Conc. Standard5,800,000-
2Blank45,000Carryover detected.
3Blank15,000Peak area decreasing.
4Blank4,000Peak area continues to decrease.
Conclusion The decreasing peak area suggests the source of contamination is likely the autosampler.

Experimental Protocols

Protocol 1: General Laboratory Surface Decontamination

  • Preparation: Prepare a cleaning solution of a mild laboratory detergent in warm water.[13]

  • Initial Cleaning: Wipe down all potentially contaminated surfaces, including benchtops, instrument panels, and pipette barrels, with the detergent solution.[13]

  • Rinsing: Rinse the surfaces with a clean cloth dampened with deionized water to remove any detergent residue.[13]

  • Solvent Wipe: For non-porous surfaces, perform a final wipe with a lint-free cloth dampened with 70% ethanol (B145695) or isopropanol.

  • Drying: Allow all surfaces to air dry completely before resuming work.[13]

Protocol 2: LC System Flush for Stubborn Contamination

This protocol is intended for situations with persistent system-wide contamination and should be performed with the analytical column removed.

  • Preparation: Remove the analytical column and replace it with a union or a piece of PEEK tubing.[3]

  • Mobile Phase A: Prepare a fresh solution of HPLC-grade isopropanol.

  • Mobile Phase B: Prepare a fresh solution of HPLC-grade water.

  • System Flush:

    • Set the pump flow rate to a low-to-moderate level (e.g., 0.5 mL/min).

    • Run a gradient from 100% Water (B) to 100% Isopropanol (A) over 20 minutes.

    • Hold at 100% Isopropanol for at least 60 minutes.

    • Run a gradient back to your initial mobile phase conditions and flush the system until the pressure stabilizes.

  • Re-equilibration: Re-install the analytical column and equilibrate thoroughly with your analytical mobile phase before starting any analysis.

Visualizations

Contamination_Troubleshooting_Workflow start This compound Peak Detected in Blank Injection q1 Does Peak Area Decrease with Sequential Blank Injections? start->q1 autosampler_issue Likely Autosampler Carryover q1->autosampler_issue Yes systemic_issue Likely Systemic Contamination q1->systemic_issue No action1 1. Increase Needle Wash Volume/Duration 2. Use Stronger Wash Solvent (e.g., IPA) 3. Purge Injector System autosampler_issue->action1 q2 Is Contamination Resolved? action1->q2 replace_parts Replace Injector Rotor Seal and/or Sample Loop q2->replace_parts No end_resolved Contamination Resolved q2->end_resolved Yes replace_parts->end_resolved action2 1. Prepare Fresh Mobile Phase 2. Use New Glassware systemic_issue->action2 q3 Is Contamination Resolved? action2->q3 system_flush Perform Full System Flush (Column Removed) q3->system_flush No q3->end_resolved Yes clean_ms Clean Mass Spectrometer Ion Source system_flush->clean_ms clean_ms->end_resolved

Caption: Troubleshooting workflow for this compound carryover.

Prevention_Strategy cluster_prep Standard Preparation cluster_analysis LC-MS Analysis cluster_cleanup General Lab Hygiene prep_area Use Designated Prep Area center Contamination Prevention prep_area->center ded_glass Use Dedicated Glassware ded_glass->center ppe Wear Appropriate PPE ppe->center wash Optimize Autosampler Wash wash->center disposable Use Fresh Vials/Caps disposable->center seq Sequence Blanks After High Concentration Samples seq->center bench_clean Regular Bench Cleaning bench_clean->center spill Immediate Spill Cleanup spill->center

Caption: Key strategies for preventing lab contamination.

References

Metaxalone-d3/d6 Signal Variability in Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address signal variability issues encountered when using deuterated metaxalone (B1676338) (Metaxalone-d3 or Metaxalone-d6) as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are this compound and Metaxalone-d6, and why are they used in mass spectrometry?

This compound and Metaxalone-d6 are stable isotope-labeled (SIL) internal standards for metaxalone, a skeletal muscle relaxant. In quantitative mass spectrometry, a known amount of the SIL internal standard is added to samples. Because it is nearly identical to the analyte (metaxalone), it co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This allows for more accurate and precise quantification of metaxalone in complex biological matrices like plasma.

Q2: What is considered typical signal variability for a deuterated internal standard like Metaxalone-d6?

While there is no universally fixed value, the coefficient of variation (%CV) for the internal standard response across a single analytical run is expected to be within 15-20%.[1] Significant deviations from this range may indicate an underlying issue with the analytical method.

Q3: My Metaxalone-d6 signal is highly variable between samples. What are the potential causes?

High signal variability in a deuterated internal standard can stem from several factors, broadly categorized as:

  • Matrix Effects: Differences in the composition of the biological matrix between samples can lead to variable ion suppression or enhancement.

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, altering its mass and signal.

  • Chromatographic Issues: Poor chromatography can lead to co-elution with interfering substances or separation of the analyte and internal standard.

  • Sample Preparation Inconsistencies: Errors in pipetting, extraction, or reconstitution can introduce variability.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal drift or random variations.

Troubleshooting Guides

Issue 1: High Variability in Metaxalone-d6 Signal Across an Analytical Run

If you observe a high %CV for the Metaxalone-d6 signal, a systematic investigation is necessary.

Initial Troubleshooting Workflow for IS Signal Variability A High IS Signal Variability Observed (%CV > 20%) B Review Sample Preparation - Check for pipetting errors - Ensure consistent evaporation/reconstitution A->B Human Error? C Assess Instrument Performance - Check for pressure fluctuations - Review tune stability A->C Instrument Issue? D Investigate Matrix Effects (See Protocol 1) A->D Matrix-Related? E Evaluate Isotopic Stability (See Protocol 2) A->E IS Integrity? F Optimize Chromatography - Check for peak shape issues - Address retention time shifts A->F Separation Problem?

Caption: A logical workflow for the initial assessment of high internal standard signal variability.

The following table summarizes expected performance and values that may indicate a problem.

ParameterTypical Performance (%CV)Potential Issue Indicated (%CV)Possible Causes
Metaxalone-d6 Signal Area (within a single run) ≤ 15%> 20%Matrix effects, inconsistent sample prep, instrument instability
Analyte/IS Ratio for QCs ≤ 15%> 15%Differential matrix effects, isotopic exchange, poor chromatography
Retention Time ≤ 2%> 2%Column degradation, mobile phase inconsistency
Issue 2: Investigating Matrix Effects

Differential matrix effects, where the analyte and internal standard are affected differently by ion suppression or enhancement, can lead to inaccurate results.

This protocol uses a post-extraction spike method to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Metaxalone) and internal standard (Metaxalone-d6) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix from at least six different sources through the entire sample preparation procedure. Spike the analyte and internal standard into the final extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure. (This set is primarily for recovery determination but is often run concurrently).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The %CV of the IS-Normalized MF across the different matrix lots should be ≤ 15%.

Troubleshooting Workflow for Matrix Effects A Matrix Effect Suspected (High IS variability or inaccurate QCs) B Perform Matrix Effect Experiment (Protocol 1) A->B C IS-Normalized MF %CV > 15%? B->C D Optimize Sample Preparation - Use a more selective extraction method (e.g., SPE) - Dilute sample C->D Yes G Method Acceptable C->G No E Improve Chromatographic Separation - Increase retention of analyte and IS - Use a different column chemistry D->E F Re-evaluate Matrix Effect D->F E->F F->C

Caption: A systematic approach to identifying and mitigating matrix effects.

Issue 3: Investigating Isotopic Instability (H/D Exchange)

Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can exchange with protons from the solvent or matrix.

This protocol assesses the stability of the deuterated internal standard under typical experimental conditions.

  • Prepare Sample Sets:

    • Time Zero (T=0): Spike Metaxalone-d6 into a blank biological matrix and immediately proceed with the extraction and analysis.

    • Incubated Matrix: Spike Metaxalone-d6 into the blank matrix and incubate under conditions that mimic sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).

    • Incubated Solvent: Spike Metaxalone-d6 into the reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Sample Processing: After incubation, process the "Incubated Matrix" and "Incubated Solvent" samples.

  • LC-MS/MS Analysis: Analyze all samples, monitoring the MRM transitions for both Metaxalone-d6 and non-labeled Metaxalone.

  • Data Analysis:

    • Compare the peak area of Metaxalone-d6 in the incubated samples to the T=0 sample. A significant decrease suggests degradation or exchange.

    • Monitor the signal for non-labeled Metaxalone in the incubated samples. A significant increase in this signal is a strong indicator of H/D back-exchange.[2]

  • pH Control: Avoid strongly acidic or basic conditions during sample preparation and in the final extract, as these can catalyze H/D exchange.

  • Temperature Control: Keep samples at a low temperature (e.g., on ice or in a cooled autosampler) to minimize the rate of exchange.

  • Choice of Internal Standard: If H/D exchange is persistent, consider using an internal standard with deuterium labels on more stable positions or a ¹³C- or ¹⁵N-labeled internal standard.

Typical Experimental Protocols for Metaxalone Analysis

The following tables provide a summary of typical experimental conditions for the analysis of metaxalone using Metaxalone-d6 as an internal standard, based on published methods.[3][4][5]

LC-MS/MS Method Parameters
ParameterTypical Value
LC Column C18 (e.g., 50 x 4.6 mm, 3.0 µm)
Mobile Phase Methanol and Ammonium Acetate buffer (e.g., 85:15 v/v)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Metaxalone 222.14160.98
Metaxalone-d6 228.25167.02
Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 50 µL of Metaxalone-d6 internal standard solution.

  • Add an appropriate basifying agent (e.g., 0.2M NaOH).

  • Add 2.5 mL of an organic extraction solvent (e.g., Methyl-tert Butyl Ether or Ethyl Acetate).

  • Vortex for 10 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject into the LC-MS/MS system.

References

Metaxalone-d3 Standard: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of the Metaxalone-d3 standard. Adherence to these guidelines is crucial for maintaining the integrity, stability, and isotopic purity of the standard, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the this compound standard?

A1: The this compound standard should be stored at 2-8°C for optimal stability. For long-term storage, some suppliers of deuterated standards recommend temperatures of -20°C. Always refer to the certificate of analysis provided by the supplier for specific storage instructions.[1] To prevent degradation from light, it is best practice to store the standard in a dark or amber vial.

Q2: How should I handle the this compound standard upon receipt?

A2: Upon receipt, visually inspect the container for any damage. Allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and affect the stability of the compound. It is recommended to handle the standard in a controlled environment, under an inert atmosphere such as nitrogen or argon, to minimize exposure to air and humidity.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling the this compound standard, appropriate personal protective equipment should be worn. This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves. If there is a risk of generating dust, respiratory protection may be necessary.[2][3]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: A high-purity aprotic solvent such as methanol (B129727) or acetonitrile (B52724) is generally recommended for preparing stock solutions of deuterated standards.[1][4] It is advisable to avoid acidic or basic solutions, as they can catalyze deuterium-hydrogen exchange, compromising the isotopic purity of the standard.[5]

Q5: How can I prevent deuterium-hydrogen exchange?

A5: Deuterium-hydrogen exchange can be minimized by using aprotic solvents for solutions, storing the standard in a tightly sealed container to prevent moisture absorption, and handling it under an inert, dry atmosphere.[5] The deuterium (B1214612) atoms in this compound are on the phenyl ring, which are generally stable and less prone to exchange compared to deuterium on heteroatoms like -OH or -NH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent instrument signal for this compound Degradation of the standard due to improper storage.1. Prepare a fresh working solution from your stock solution. 2. If the issue persists, prepare a new stock solution from the neat material. 3. Verify that the standard has been stored at the recommended temperature and protected from light.[1]
Adsorption of the standard to container surfaces.1. Consider using silanized glass vials for low-concentration solutions. 2. Prepare working solutions fresh before each experiment.[1]
Shift in the chromatographic retention time of this compound Chromatographic system issues.1. Ensure the column is properly equilibrated. 2. Prepare fresh mobile phase. 3. Check for any leaks or blockages in the LC system.
Isotopic effect.A slight shift in retention time between the deuterated and non-deuterated compound can sometimes occur. This is generally acceptable as long as the peak shape and resolution are good.
Unexpected peaks in the mass spectrum Contamination of the standard or solvent.1. Use high-purity solvents for all solutions. 2. Ensure all glassware is thoroughly cleaned. 3. Handle the standard in a clean environment to avoid cross-contamination.
Degradation of the standard.Review storage and handling procedures to ensure they align with best practices.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound standard (neat material)

  • High-purity methanol or acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated pipettes

  • Amber glass vial with a screw cap

Procedure:

  • Allow the vial containing the this compound standard to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of the standard (e.g., 1 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to the volumetric flask.

  • Add a small amount of the chosen solvent (e.g., ~0.5 mL for a 1 mL flask) to dissolve the standard.

  • Gently vortex or sonicate the flask to ensure the standard is completely dissolved.[1]

  • Once dissolved, dilute the solution to the mark with the same solvent.

  • Stopper the flask and mix the solution thoroughly by inverting it several times.[5]

  • Transfer the stock solution to a labeled amber glass vial for storage at 2-8°C.

General Stability Assessment of this compound Standard

Objective: To evaluate the stability of the this compound standard under defined storage conditions over time.

Methodology:

  • Protocol Design: Establish a stability testing protocol that specifies storage conditions (e.g., 2-8°C and an accelerated condition like 25°C/60% RH), testing time points (e.g., 0, 3, 6, 9, 12, 24 months), and the analytical methods to be used.[6][7]

  • Sample Preparation: Prepare multiple aliquots of the this compound standard (as a solid or in solution) in appropriate, well-sealed containers. Store these aliquots under the defined conditions.

  • Initial Analysis (Time 0): At the beginning of the study, analyze a baseline sample to determine its initial purity and concentration. This will serve as the reference point for future time points.

  • Time Point Analysis: At each scheduled time point, retrieve an aliquot from each storage condition and allow it to equilibrate to ambient temperature.

  • Analytical Testing: Analyze the samples using a validated, stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The method should be able to separate the parent compound from any potential degradants.

  • Data Evaluation: Compare the results from each time point to the initial (Time 0) data. Assess for any significant changes in purity, concentration, or the appearance of degradation products. The acceptance criteria for stability are typically a minimal loss of potency (e.g., not more than 5%).[6][8]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Standard Issues start Start: Inconsistent Instrument Signal check_solution Prepare Fresh Working Solution start->check_solution issue_persists1 Does the Issue Persist? check_solution->issue_persists1 prepare_new_stock Prepare New Stock Solution issue_persists1->prepare_new_stock Yes resolved Issue Resolved issue_persists1->resolved No issue_persists2 Does the Issue Persist? prepare_new_stock->issue_persists2 verify_storage Verify Storage Conditions (2-8°C, protected from light) issue_persists2->verify_storage Yes issue_persists2->resolved No consider_adsorption Consider Adsorption: Use Silanized Vials / Prepare Fresh verify_storage->consider_adsorption

Caption: Troubleshooting workflow for inconsistent instrument signals.

experimental_workflow Experimental Workflow for this compound Stability Assessment start Start: Stability Study Initiation protocol Define Stability Protocol (Conditions, Time Points, Methods) start->protocol aliquot Prepare and Store Aliquots (e.g., 2-8°C and 25°C) protocol->aliquot time_zero Time 0 Analysis (Baseline Purity/Concentration) aliquot->time_zero time_point Analyze at Scheduled Time Points (e.g., 3, 6, 12 months) time_zero->time_point analysis Perform Stability-Indicating Assay (e.g., HPLC-MS) time_point->analysis evaluation Evaluate Data vs. Time 0 (Assess for Degradation) analysis->evaluation evaluation->time_point Next Time Point report Generate Stability Report evaluation->report Study Complete

Caption: Workflow for assessing the stability of a this compound standard.

References

Validation & Comparative

A Comparative Guide to Metaxalone Bioanalytical Method Validation: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Metaxalone in biological matrices, with a focus on the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is based on published experimental data and aligns with international regulatory guidelines to ensure the reliability of pharmacokinetic and bioequivalence studies.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as Metaxalone-d3 or Metaxalone-d6, is considered the gold standard in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring it experiences similar extraction recovery, matrix effects, and ionization suppression or enhancement. This leads to more accurate and precise results compared to using a structurally different internal standard (non-deuterated analog).

Below is a summary of validation parameters for an LC-MS/MS method using a deuterated internal standard (Metaxalone-d6) versus alternative methods.[1][2] While specific data for this compound is not fully detailed in publicly available literature, its performance is expected to be comparable to Metaxalone-d6. A method using this compound has been documented with mass transitions of m/z 225.3→163.3.

Table 1: Comparison of Metaxalone Bioanalytical Methods

ParameterLC-MS/MS with Metaxalone-d6 ISLC-MS with Non-Deuterated IS (e.g., Letrozole)UV-Vis Spectrophotometry
Linearity Range 25.19 - 2521.313 ng/mL[1]30.24 - 5040 ng/mL[3]5 - 160 µg/mL[3]
Correlation Coefficient (r²) > 0.98[1]≥ 0.99[3]> 0.999[3]
Lower Limit of Quantification (LLOQ) 25.19 ng/mL[1]30.24 ng/mL[3]10.575 µg/mL (10575 ng/mL)[3]
Accuracy (% Bias) Within ±15% of nominalWithin ±15% of nominalNot typically assessed in the same manner for bioanalysis
Precision (% CV) ≤ 15%≤ 15%Not typically assessed in the same manner for bioanalysis
Selectivity High (mass-based)Moderate to HighLow (prone to interference)
Matrix Effect Compensation ExcellentVariableNot applicable

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard (Metaxalone-d6)

This protocol is based on a validated method for the quantification of Metaxalone in human plasma.[1][2]

a. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a pre-labeled tube.

  • Add 25 µL of the internal standard working solution (Metaxalone-d6).

  • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 2.5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions

  • LC System: Waters Acquity UPLC[2]

  • Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm)[2]

  • Mobile Phase: 85:15 (v/v) Methanol (B129727) : 5mM Ammonium Acetate[2]

  • Flow Rate: 0.5 mL/min[2]

  • Injection Volume: 5 µL[1][2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[2]

  • MRM Transitions:

    • Metaxalone: 222.14 → 160.98 m/z[1]

    • Metaxalone-d6: 228.25 → 167.02 m/z[1]

UV-Vis Spectrophotometric Method

This method is suitable for the quantification of Metaxalone in bulk drug and pharmaceutical formulations but is generally not suitable for bioanalysis due to its lack of sensitivity and selectivity.[3][4]

a. Sample Preparation

  • Accurately weigh and dissolve Metaxalone in methanol to obtain a stock solution.

  • Perform serial dilutions with methanol to prepare working standard solutions within the linear range (e.g., 5-160 µg/mL).[3]

b. Spectrophotometric Conditions

  • Instrument: UV-Vis Spectrophotometer

  • Solvent: Methanol[3][4]

  • Wavelength of Maximum Absorbance (λmax): 280 nm[3]

  • Blank: Methanol

Method Validation Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for bioanalytical method validation and the principle of using a deuterated internal standard.

Bioanalytical_Method_Validation_Workflow cluster_validation Validation Parameters node_dev Method Development node_val Method Validation node_dev->node_val selectivity Selectivity linearity Linearity & Range accuracy Accuracy precision Precision stability Stability matrix Matrix Effect node_sample Study Sample Analysis node_val->node_sample node_report Reporting node_sample->node_report

Bioanalytical method validation workflow.

Deuterated_IS_Principle cluster_annotation sample Biological Sample (Analyte) is_spike Spike with Known Amount of Deuterated IS sample->is_spike extraction Sample Preparation (e.g., LLE, SPE) is_spike->extraction lcms LC-MS/MS Analysis extraction->lcms note1 IS co-elutes with analyte and experiences similar matrix effects and recovery loss. extraction->note1 ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio quant Quantification via Calibration Curve ratio->quant note2 Ratio remains constant, correcting for variability during sample processing and analysis. ratio->note2

Principle of quantification using a deuterated internal standard.

References

A Comparative Guide to Metaxalone-d3 and Metaxalone-d6 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for the quantification of drugs like Metaxalone. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based assays. This guide provides a comprehensive comparison of two commonly used deuterated analogs of Metaxalone: Metaxalone-d3 and Metaxalone-d6.

Performance Comparison: this compound vs. Metaxalone-d6

The choice between this compound and Metaxalone-d6 as an internal standard can impact method performance, particularly concerning chromatographic co-elution, potential for isotopic cross-talk, and overall accuracy and precision. While both are suitable for use in LC-MS/MS assays, the higher degree of deuteration in Metaxalone-d6 generally offers a greater mass difference from the unlabeled analyte, which can be advantageous.

A higher mass difference minimizes the potential for isotopic interference from the naturally occurring isotopes of Metaxalone (e.g., ¹³C). This interference, if significant, can lead to inaccuracies in quantification, especially at the lower limit of quantification (LLOQ).

Several validated bioanalytical methods have been published utilizing Metaxalone-d6 as the internal standard for the quantification of Metaxalone in human plasma.[1][2][3][4][5] One study also describes a method using this compound.[6] A summary of the key mass spectrometric parameters from these studies is presented below.

Data Presentation

ParameterMetaxaloneThis compoundMetaxalone-d6
Precursor Ion (m/z) 222.1 - 222.3225.3228.2 - 228.25
Product Ion (m/z) 161.0 - 161.2163.3167.02 - 167.2
Retention Time (min) ~1.5 - 2.0Not specified in detail~1.5 - 2.0

Data compiled from multiple sources.[1][2][6][7]

The data indicates that both deuterated standards have precursor and product ions that are sufficiently shifted from the parent drug, allowing for specific detection in multiple reaction monitoring (MRM) mode. The retention times are also very similar, which is crucial for effective normalization.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Metaxalone in human plasma using a deuterated internal standard, based on published methods.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound or Metaxalone-d6 in methanol).

  • Add 100 µL of a protein precipitation agent (e.g., 0.2M NaOH).[2]

  • Vortex for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and dichloromethane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. Chromatographic Conditions

  • LC System: UHPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.0 µm)[1]

  • Mobile Phase: A mixture of methanol (B129727) and 5mM ammonium (B1175870) acetate (e.g., 85:15 v/v)[1] or 10 mM ammonium acetate and a mixture of methanol and acetonitrile.[2]

  • Flow Rate: 0.5 - 1.0 mL/min[1][2]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Metaxalone: 222.14 → 160.98[1]

    • Metaxalone-d6: 228.25 → 167.02[1]

  • Dwell Time: 200 ms

Mandatory Visualization

Internal_Standard_Selection cluster_0 Initial Considerations cluster_1 Deuterated Standard Selection cluster_2 Performance Evaluation cluster_3 Decision Analyte Metaxalone SIL_IS Stable Isotope-Labeled Internal Standard Analyte->SIL_IS Ideal Choice d3 This compound SIL_IS->d3 d6 Metaxalone-d6 SIL_IS->d6 CoElution Chromatographic Co-elution d3->CoElution Crosstalk Isotopic Cross-talk d3->Crosstalk Stability Stability d3->Stability d6->CoElution d6->Crosstalk d6->Stability Select Select Optimal Internal Standard CoElution->Select Crosstalk->Select Stability->Select

Caption: Logical workflow for selecting a suitable internal standard for Metaxalone bioanalysis.

References

A Comparative Guide to the Isotopic Purity Assessment of Metaxalone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is fundamental to achieving accurate and reproducible quantitative results in mass spectrometry-based bioanalysis. Metaxalone-d3 serves as a crucial internal standard for the quantification of the muscle relaxant Metaxalone. However, the reliability of this standard is directly dependent on its isotopic purity. The presence of unlabeled Metaxalone (d0) or other isotopologues can introduce significant bias in analytical measurements.

This guide provides an objective comparison of this compound with its common alternative, Metaxalone-d6, and discusses the methodologies for assessing their isotopic purity. The information presented herein is designed to assist researchers in making informed decisions when selecting an internal standard and in verifying its quality.

Comparison of Metaxalone Stable Isotope-Labeled Internal Standards

The primary deuterated internal standards for Metaxalone are this compound and Metaxalone-d6. While other stable isotope labels, such as ¹³C and ¹⁵N, can offer advantages like reduced chromatographic shifts and a lower risk of back-exchange, they are not commonly available for Metaxalone.[1][2][3] The choice between d3 and d6 variants often depends on the desired mass shift from the analyte and the potential for isotopic interference.

Table 1: General Properties of this compound and Metaxalone-d6

PropertyThis compoundMetaxalone-d6
Molecular Formula C₁₂H₁₂D₃NO₃[4]C₁₂H₉D₆NO₃[5]
Molecular Weight ~224.3 g/mol [4]~227.3 g/mol [5]
CAS Number 1192812-66-0[4]1189944-95-3[6]
Typical Chemical Purity >98% (by HPLC)[4]>98%[5]
Typical Isotopic Purity ≥98% atom % D≥99% atom % D[5]
Intended Use Internal standard for GC- or LC-MS[4]Internal standard for NMR, GC-MS, or LC-MS[6]

Isotopic Purity Data Presentation

The isotopic purity of a deuterated standard is a measure of the percentage of the desired labeled species among all isotopic variants. A comprehensive assessment requires the analysis of the entire isotopic distribution. While specific data varies by manufacturing lot, the following table provides an illustrative comparison based on typical high-purity standards. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[7]

Table 2: Illustrative Isotopic Purity Distribution for this compound and Metaxalone-d6

IsotopologueDescriptionIllustrative Relative Abundance (this compound)Illustrative Relative Abundance (Metaxalone-d6)
d0 Unlabeled Metaxalone< 0.1%< 0.05%
d1 One deuterium (B1214612) atom< 0.5%< 0.1%
d2 Two deuterium atoms< 1.5%< 0.2%
d3 Desired for this compound > 98% < 0.5%
d4 Four deuterium atoms< 0.5%< 1.0%
d5 Five deuterium atoms< 0.1%< 2.0%
d6 Desired for Metaxalone-d6 Not applicable> 96%

Note: The data in this table is for illustrative purposes only and does not represent a specific product lot. It is intended to demonstrate a typical isotopic distribution for high-purity standards.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatography (LC) system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC-HRMS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the elution of Metaxalone as a sharp peak.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • MS Detection: Positive electrospray ionization (ESI+) mode.

    • Mass Range: Scan a narrow mass range around the expected m/z of the protonated molecule [M+H]⁺ for Metaxalone and its isotopologues (e.g., m/z 222-230).

    • Resolution: Set the instrument to a high resolution (e.g., > 60,000 FWHM) to resolve the isotopic peaks.

  • Data Analysis:

    • Acquire the high-resolution mass spectrum for the chromatographic peak of this compound.

    • Identify and integrate the peak areas for the [M+H]⁺ ions of each isotopologue:

      • d0: ~m/z 222.11

      • d1: ~m/z 223.12

      • d2: ~m/z 224.12

      • d3: ~m/z 225.13

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is expressed as the percentage of the d3 isotopologue's peak area relative to the sum of all isotopologue peak areas.

Protocol 2: Confirmation of Deuteration Site and Purity by NMR Spectroscopy

Objective: To confirm the position of deuterium labeling and estimate isotopic purity by quantifying residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

    • For quantitative analysis, a certified internal standard with a known concentration and a distinct NMR signal can be added.

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Integrate the signals corresponding to the protons in the unlabeled Metaxalone.

    • The position of the deuterium labels in this compound is on the dimethylphenoxy group. Therefore, a significant reduction in the integral of the aromatic proton signals is expected compared to the signals from the protons on the oxazolidinone ring.

    • The isotopic purity can be estimated by comparing the integral of the residual proton signals at the labeled positions to the integral of a signal from an unlabeled position.

  • ²H-NMR (Deuterium NMR) Spectroscopy:

    • Acquire a ²H-NMR spectrum to directly observe the deuterium signals.

    • The presence of a signal at the chemical shift corresponding to the labeled positions confirms the location of the deuterium atoms.

Visualizations

The following diagrams illustrate the experimental workflow for isotopic purity assessment and the logical considerations for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep_stock Stock Solution (1 mg/mL) prep_work Working Solution (1 µg/mL) prep_stock->prep_work Dilution lc_sep LC Separation (C18 Column) prep_work->lc_sep ms_detect HRMS Detection (ESI+, >60k Res) lc_sep->ms_detect Elution data_acq Acquire Spectrum ms_detect->data_acq data_int Integrate Isotopologues (d0, d1, d2, d3) data_acq->data_int data_calc Calculate Purity data_int->data_calc logical_comparison cluster_ideal Ideal Internal Standard cluster_practical Practical Selection cluster_considerations Key Considerations ideal 100% Isotopic Purity No Isotope Effect Co-elutes Perfectly metaxalone_d3 This compound +3 Da Mass Shift ideal->metaxalone_d3 metaxalone_d6 Metaxalone-d6 +6 Da Mass Shift ideal->metaxalone_d6 purity Isotopic Purity (>98% desired) metaxalone_d3->purity interference Potential Interference (from metabolites, matrix) metaxalone_d3->interference availability Commercial Availability & Cost metaxalone_d3->availability metaxalone_d6->purity metaxalone_d6->interference metaxalone_d6->availability

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Metaxalone Utilizing Metaxalone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Metaxalone in biological matrices, with a central focus on the cross-validation process employing Metaxalone-d3 as an internal standard. The information herein is synthesized from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for method development, validation, and selection in regulated bioanalytical environments.

Introduction to Cross-Validation and the Role of Deuterated Internal Standards

Cross-validation of analytical methods is a critical procedure in bioanalysis, ensuring data integrity and reliability when a method is transferred between laboratories, when different analytical techniques are employed within a study, or when modifications are made to a previously validated method. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they effectively compensate for variability in sample preparation, chromatographic retention, and ionization efficiency.

Comparative Analysis of Analytical Methods

The quantification of Metaxalone in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) have also been reported. This section provides a comparative overview of these techniques.

Table 1: Performance Characteristics of Analytical Methods for Metaxalone Quantification
ParameterLC-MS/MS with this compound/d6HPLC-UVGC-MS
Linearity Range 25.19 - 2521.313 ng/mL[1]20 - 100 µg/mLNot explicitly stated, but generally less sensitive than LC-MS/MS[1]
Lower Limit of Quantification (LLOQ) 25.19 ng/mL[1]0.9712 µg/mL (971.2 ng/mL)Not explicitly stated, but generally higher than LC-MS/MS[1]
Accuracy (%) 94.1% to 104.4%[1]Not explicitly stated in the same terms, recovery studies performedNot explicitly stated
Precision (%RSD) 0.3% to 5.6%[1]Not explicitly statedNot explicitly stated
Run Time ~2.0 - 2.5 minutes[1][2]~4.19 minutesLonger run times are typical
Internal Standard This compound or Metaxalone-d6[1][3]Not typically used in the cited studyNot explicitly stated
Selectivity/Specificity High (due to MRM)ModerateHigh (due to mass fragmentation)
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)[1][3]Simple dissolution and dilution for bulk/dosage formsDerivatization may be required

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. This section outlines the experimental protocols for the primary analytical techniques discussed.

LC-MS/MS Method with this compound/d6 Internal Standard

This method is widely adopted for its high sensitivity and selectivity in complex biological matrices like human plasma.[1][3]

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Pipette a 100 µL aliquot of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Metaxalone-d6 at ~1300 ng/mL).[3]

  • Vortex the sample for 30 seconds.

  • Add 2.5 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes to extract the analyte and internal standard.[3]

  • Centrifuge the sample at 2000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.[3]

  • Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.[3]

  • Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds.[3]

  • Transfer the reconstituted sample to an autosampler vial for injection.

Chromatographic Conditions:

  • Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm)[1]

  • Mobile Phase: 85:15 (v/v) mixture of Methanol (B129727) and 5mM Ammonium Acetate[3]

  • Flow Rate: 0.500 mL/minute[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 5 µL[3]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI)[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Metaxalone: m/z 222.14 → 160.98[3]

    • Metaxalone-d6: m/z 228.25 → 167.02[3]

  • Dwell Time: 0.200 seconds[3]

HPLC-UV Method

This method is suitable for the analysis of Metaxalone in bulk drug and pharmaceutical dosage forms.

Preparation of Standard Solution:

  • Accurately weigh and dissolve Metaxalone in methanol to obtain a stock solution of a known concentration (e.g., 200 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 20-100 µg/mL).

Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 40:40:20 (v/v/v) mixture of Phosphate buffer (pH 5.0), Acetonitrile, and Methanol

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

GC-MS Method

While less common for recent bioanalytical studies of Metaxalone due to the advantages of LC-MS/MS, GC-MS remains a viable, albeit potentially more time-consuming, alternative.[1] A detailed, validated protocol specifically for Metaxalone using this compound was not prominently available in the searched literature, but a general workflow can be inferred.

General Workflow:

  • Extraction: Similar to LC-MS/MS, either LLE or SPE would be employed to isolate Metaxalone and the internal standard from the biological matrix.

  • Derivatization (if necessary): To improve volatility and thermal stability for GC analysis, derivatization of Metaxalone may be required.

  • GC Separation: The extracted and derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.

  • MS Detection: The separated components are introduced into a mass spectrometer for detection and quantification, typically using selected ion monitoring (SIM).

Visualization of Workflows and Principles

Principle of Deuterated Internal Standard in LC-MS/MS

G cluster_sample Biological Sample cluster_is Internal Standard Addition cluster_prep Sample Preparation (LLE/SPE) cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification Analyte Metaxalone Prep Co-extraction Analyte->Prep IS This compound IS->Prep LC Co-elution Prep->LC MS_Analyte Metaxalone (m/z 222.3 -> 161.2) LC->MS_Analyte MS_IS This compound (m/z 225.3 -> 163.3) LC->MS_IS Quant Ratio of Analyte/IS Peak Area MS_Analyte->Quant MS_IS->Quant

Caption: Principle of quantification using a deuterated internal standard.

Bioanalytical Method Cross-Validation Workflow

G cluster_methods Analysis by Different Methods/Labs Start Start: Need for Cross-Validation Define Define Acceptance Criteria (e.g., ±20% difference) Start->Define Select_Samples Select QC Samples (Low, Mid, High Concentrations) Define->Select_Samples Method1 Analyze QCs with Validated Method A Select_Samples->Method1 Method2 Analyze QCs with Method B / at Lab B Select_Samples->Method2 Compare Compare Results: Calculate % Difference Method1->Compare Method2->Compare Pass Validation Successful: Methods are Interchangeable Compare->Pass Within Criteria Fail Validation Failed: Investigate Discrepancy Compare->Fail Outside Criteria

Caption: Logical workflow for cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods for Metaxalone is paramount for ensuring the consistency and reliability of bioanalytical data. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, represents the most robust, sensitive, and selective approach for its quantification in biological matrices. While alternative methods like HPLC-UV and GC-MS exist, they may not offer the same level of performance, particularly for applications requiring low detection limits and high throughput, such as pharmacokinetic studies. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific analytical needs.

References

A Comparative Guide to Internal Standards for Metaxalone Quantification: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative analysis of the accuracy and precision of Metaxalone-d3 as an internal standard against other commonly used alternatives, supported by experimental data from published literature.

The quantification of Metaxalone (B1676338), a widely used skeletal muscle relaxant, in biological matrices necessitates the use of an internal standard (IS) to ensure the accuracy and precision of the analytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variations. Deuterated analogs of the analyte are often considered the gold standard for internal standards in mass spectrometry-based assays due to their similar physicochemical properties. This guide focuses on the performance of this compound and compares it with another deuterated standard, Metaxalone-d6, and a non-deuterated, structurally unrelated internal standard, Phenytoin.

Performance Comparison of Internal Standards

The following table summarizes the accuracy and precision data from validated bioanalytical methods for Metaxalone using different internal standards.

Internal StandardAnalyteMatrixMethodAccuracy (%)Precision (% CV)Recovery (%)
This compound MetaxaloneHuman PlasmaLC-MS/MSWithin ±6% (relative error)Within 6% (intra- and inter-day)>78%
Metaxalone-d6 MetaxaloneHuman PlasmaLC-MS/MS94.1 - 104.40.3 - 5.6 (intra- and inter-day)Not Reported
Phenytoin MetaxaloneRat PlasmaLC-MS/MS94.85 - 109.26 (inter-day)1.41 - 1.98 (inter-day)>82%

Discussion

The data presented in the table highlights the excellent performance of deuterated internal standards, this compound and Metaxalone-d6, in the bioanalysis of Metaxalone. Both exhibit high accuracy and precision, with the coefficient of variation (% CV) well within the acceptable limits for bioanalytical method validation as per regulatory guidelines.

This compound, as detailed in a high-throughput LC-MS/MS method, demonstrates both precision and relative error within 6%, alongside high mean recovery, indicating its suitability for reliable quantification.[1] Similarly, the method utilizing Metaxalone-d6 shows a tight range of accuracy and very low precision values, underscoring its robustness.[2][3][4][5][6]

Phenytoin, a non-deuterated internal standard, also provides acceptable accuracy and precision.[7] However, the use of a structurally analogous deuterated internal standard is generally preferred in LC-MS/MS analysis. This is because deuterated standards co-elute with the analyte and have nearly identical ionization efficiencies, leading to more effective compensation for matrix effects and instrumental variability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Metaxalone Analysis using this compound Internal Standard[1]
  • Sample Preparation: Solid phase extraction (SPE) of Metaxalone and this compound from 200 µL of human plasma.

  • Chromatography:

    • Column: Ascentis Express C18 (50 mm × 4.6 mm i.d., 2.7 µm particle size).

    • Mobile Phase: 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)-methanol-acetonitrile (20:50:30, v/v/v).

    • Flow Rate: 0.7 mL/min (isocratic).

  • Mass Spectrometry:

    • Detection: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Metaxalone: m/z 222.3 → 161.2

      • This compound: m/z 225.3 → 163.3

Method 2: Metaxalone Analysis using Metaxalone-d6 Internal Standard[2][3]
  • Sample Preparation: Liquid-Liquid Extraction (LLE) from human plasma.

  • Chromatography:

    • Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm).

    • Mobile Phase: Methanol : 5mM Ammonium Acetate (85:15 v/v).

    • Flow Rate: 0.500 mL/minute.

  • Mass Spectrometry:

    • Detection: Quattro premier XE, Waters, USA.

    • Ion Mode: Positive.

    • Mass Transitions:

      • Metaxalone: m/z 222.14 → 160.98

      • Metaxalone-d6: m/z 228.25 → 167.02

Method 3: Metaxalone Analysis using Phenytoin Internal Standard[7]
  • Sample Preparation: Not specified in detail in the abstract.

  • Chromatography:

    • Column: Agilent XDB C18 (4.6×100 mm, 5µ).

    • Mobile Phase: Methanol and 5 mm ammonium acetate buffer (80:20 v/v).

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization.

    • Internal Standard: Phenytoin.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the bioanalytical quantification of Metaxalone using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is extraction Solid Phase Extraction (SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Metaxalone calibration_curve->quantification metaxalone_pathway metaxalone Metaxalone cns Central Nervous System (Brain and Spinal Cord) metaxalone->cns Acts on sedation Sedation / Drowsiness cns->sedation interruption Interruption of Polysynaptic Reflexes cns->interruption muscle_relaxation Skeletal Muscle Relaxation sedation->muscle_relaxation interruption->muscle_relaxation

References

Metaxalone Quantification: A Comparative Analysis of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the linearity and range of Metaxalone quantification methodologies, with a focus on the use of deuterated internal standards.

In the realm of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drug candidates is paramount. For Metaxalone, a widely used skeletal muscle relaxant, various analytical methods have been developed. This guide provides a comparative analysis of these methods, with a particular emphasis on the linearity and analytical range achieved when using a deuterated internal standard (IS) like Metaxalone-d3 or -d6 in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining reliable data in drug development. The following table summarizes the key performance characteristics of linearity and range for different Metaxalone quantification methods.

Analytical MethodInternal Standard (IS)MatrixLinearity (R²)Linear RangeLower Limit of Quantification (LLOQ)
LC-MS/MS Metaxalone-d6Human Plasma> 0.98[1][2][3]25.19 - 2521.313 ng/mL[1][2][3]25.19 ng/mL[1]
LC-MS/MS This compoundHuman Plasma≥ 0.990.105 - 10.081 µg/mL0.105 µg/mL
LC-MS/MS PhenytoinRat Plasma0.9998[4]0.98 - 998 ng/mL[4]0.98 ng/mL[4]
LC-MS/MS GalantamineHuman PlasmaNot Specified50 - 5000 µg/L[5]50 µg/L[5]
RP-HPLC-UV NoneBulk/Tablets0.999720 - 100 µg/mL0.9712 µg/mL
RP-LC-UV NoneTablets0.999210 - 50 µg/mL[6]Not Specified
UV Spectroscopy NoneBulk DrugNot Specified40 - 200 µg/mL[7]Not Specified
GLC-FID p-methylphenobarbitalBlood0.998[8]Up to 30 mg/L[8]0.75 mg/L[8]

As evidenced by the data, LC-MS/MS methods employing a deuterated internal standard, such as Metaxalone-d6 or this compound, offer a significantly wider linear range and lower limits of quantification compared to other techniques. This makes them particularly well-suited for pharmacokinetic studies where plasma concentrations of Metaxalone can vary substantially over time. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby enhancing the accuracy and precision of the results.

Experimental Workflow: Metaxalone Quantification using LC-MS/MS with a Deuterated Internal Standard

The following diagram illustrates a typical experimental workflow for the quantification of Metaxalone in a biological matrix using a deuterated internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound IS Sample->Spike_IS Addition of IS Extraction Liquid-Liquid or Solid Phase Extraction Spike_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Detect Precursor → Product Ions Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Metaxalone / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Metaxalone Concentration Calibration_Curve->Quantification

Bioanalytical workflow for Metaxalone.

Detailed Experimental Protocol (LC-MS/MS with Metaxalone-d6 IS)

This protocol is a representative example based on published methods.[1][2][3] Researchers should optimize and validate the method for their specific laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add the Metaxalone-d6 internal standard.

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).

  • Flow Rate: Isocratic or gradient elution at a suitable flow rate.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for Metaxalone and its deuterated internal standard are monitored.

    • Metaxalone: m/z 222.1 → 161.1

    • Metaxalone-d6: m/z 228.2 → 167.0[1]

  • Instrument Parameters: Source temperature, capillary voltage, and collision energy should be optimized to achieve the best signal-to-noise ratio.

4. Calibration and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of Metaxalone to the internal standard against the corresponding concentrations of the calibration standards.

  • The concentration of Metaxalone in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

For the quantification of Metaxalone in biological matrices, LC-MS/MS with a deuterated internal standard stands out as the superior method, offering a broad linear range and high sensitivity. This makes it the gold standard for pharmacokinetic, bioequivalence, and other clinical studies requiring robust and reliable data. While other methods like HPLC-UV can be used for the analysis of bulk drug or pharmaceutical formulations, they generally lack the sensitivity and selectivity required for bioanalytical applications. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development.

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Metaxalone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of various analytical methodologies for the quantification of Metaxalone, with a focus on methods utilizing deuterated internal standards such as Metaxalone-d3. As publicly available inter-laboratory comparison studies for this compound are limited, this document compiles and compares data from published, single-laboratory validated methods to provide a comprehensive overview of available analytical techniques. The information herein is intended to aid in the selection and implementation of appropriate analytical protocols for pharmacokinetic, bioequivalence, and other related studies.

Introduction to Metaxalone

Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate and precise quantification of Metaxalone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response.

Comparison of Analytical Methods

The following table summarizes the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods published for the quantification of Metaxalone in biological matrices, primarily human plasma. These methods commonly employ a deuterated analog as an internal standard (IS) to ensure accuracy and precision.

Parameter Method 1 Method 2 Method 3
Internal Standard Metaxalone-d6[1][2]GalantamineLetrozole[3]
Matrix Human Plasma[1][2]Human PlasmaHuman Plasma[3]
Sample Preparation Liquid-Liquid Extraction (LLE)[1][2]Liquid-Liquid ExtractionProtein Precipitation[3]
Linearity Range (ng/mL) 25.19 - 2521.313[1][2]50 - 5000 µg/L30.24 - 5040[3]
Lower Limit of Quantification (LLOQ) 25.19 ng/mL[1]50 µg/L30.24 ng/mL[3]
Intra-day Precision (% CV) 0.3 - 5.6%< 10%Not Reported
Inter-day Precision (% CV) Not ReportedNot ReportedNot Reported
Intra-day Accuracy (%) 94.1 - 104.4%[1][2]Not ReportedNot Reported
Inter-day Accuracy (%) Not ReportedNot ReportedNot Reported
Run Time (minutes) 2.0[1][2]2.5Not Reported

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on commonly employed techniques for the bioanalysis of Metaxalone.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common technique for extracting Metaxalone from plasma.

  • Aliquot Plasma: Transfer a precise volume of plasma sample (e.g., 200 µL) into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the plasma sample with a known concentration of this compound (or a suitable deuterated analog like Metaxalone-d6).

  • Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex: Vortex the mixture for a specified time (e.g., 10 minutes) to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.

  • Centrifuge: Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a small volume of the mobile phase.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions

The following are typical LC conditions for the analysis of Metaxalone.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used.[1][2]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).[1][2][3]

  • Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).[2]

  • Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.[2]

  • Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).[1][2]

Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is typically used for quantification.

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is common for Metaxalone analysis.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2]

  • MRM Transitions:

    • Metaxalone: The precursor ion [M+H]⁺ is selected, and a specific product ion is monitored. A common transition is m/z 222.1 → 161.1.

    • This compound: The corresponding deuterated precursor ion [M+H]⁺ is selected, and its specific product ion is monitored. For Metaxalone-d6, a common transition is m/z 228.2 → 167.0.[1][2]

  • Instrument Parameters: Other parameters such as capillary voltage, source temperature, and collision energy are optimized to achieve the best signal for both the analyte and the internal standard.[2]

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the analysis of Metaxalone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General experimental workflow for Metaxalone analysis.

signaling_pathway start Initiate Method Comparison no_direct_study Public Inter-Laboratory Comparison Study Available? start->no_direct_study compile_data Compile Data from Single-Laboratory Validations no_direct_study->compile_data No extract_params Extract Key Performance Parameters: - Linearity - LLOQ - Precision - Accuracy compile_data->extract_params summarize_protocols Summarize Experimental Protocols: - Sample Preparation - LC Conditions - MS Conditions compile_data->summarize_protocols create_guide Create Comparative Guide extract_params->create_guide summarize_protocols->create_guide

Caption: Logical workflow for creating the comparison guide.

References

Evaluating the Matrix Effect of Metaxalone-d3 in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Metaxalone, the choice of a suitable internal standard (IS) is critical for developing robust and reliable LC-MS/MS methods. An ideal internal standard should mimic the analytical behavior of the analyte and, most importantly, compensate for any matrix effects. This guide provides a comparative evaluation of the matrix effect of Metaxalone-d3 in human plasma against other commonly used internal standards, supported by experimental data from published literature.

The matrix effect, a phenomenon where components in the biological matrix interfere with the ionization of the analyte and internal standard, can lead to inaccurate quantification.[1] Therefore, a thorough evaluation of the matrix effect is a mandatory component of bioanalytical method validation as stipulated by regulatory bodies like the FDA.[2] A stable isotope-labeled (SIL) internal standard, such as this compound, is often the preferred choice as its physicochemical properties are very similar to the analyte, leading to better tracking of the analyte during sample preparation and analysis.

Comparative Performance of Internal Standards for Metaxalone

It is important to note that the following data is compiled from different studies, and variations in experimental conditions (e.g., LC-MS/MS systems, sample preparation techniques) may exist.

Internal StandardAnalyte Concentration Levels (for Matrix Effect Evaluation)Key Findings on Matrix EffectReference
This compound Not explicitly stated, but method validated over 0.105-10.081 µg/mL."no interference peaks or matrix effects were observed." The method showed high mean recovery (>78%) and intra- and inter-day precisions within 6%.[3]
Metaxalone-d6 Not explicitly stated, but method validated over 25.19 -2521.313 ng/mL.The method was successfully validated with a goodness of fit >0.98. Accuracy ranged from 94.1% to 104.4% and precision from 0.3% to 5.6%.[4]
Letrozole Not explicitly stated, but method validated over 30.24 - 5040 ng/ml."no interfering peaks or matrix effect was observed." The method was successfully applied to a pharmacokinetic study.[5]

Note: The studies for this compound, Metaxalone-d6, and Letrozole all concluded that the matrix effect was negligible for the validated methods. However, the absence of detailed quantitative data on matrix factors in these publications prevents a more granular comparison. For a rigorous internal evaluation, it is recommended to perform a head-to-head comparison using the experimental protocol outlined below.

Experimental Protocol for Evaluating Matrix Effect

The following protocol for assessing the matrix effect is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and methodologies reported in the scientific literature.[2][6]

Objective: To quantitatively assess the matrix effect of an internal standard (e.g., this compound) on the analysis of Metaxalone in human plasma from multiple sources.

Materials:

  • Metaxalone reference standard

  • This compound (or other IS) reference standard

  • Control human plasma (at least 6 different lots from individual donors)

  • All necessary solvents and reagents for the LC-MS/MS method

Procedure:

  • Preparation of Stock and Working Solutions: Prepare stock and working solutions of Metaxalone and the internal standard (IS) in an appropriate solvent.

  • Preparation of Samples:

    • Set 1 (Neat Solution): Prepare a solution containing the IS at the concentration used in the assay in the mobile phase or a reconstitution solvent.

    • Set 2 (Post-Extraction Spike):

      • Extract blank plasma from at least six different sources using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

      • Spike the extracted blank plasma matrix with the IS at the same concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze the samples from Set 1 and Set 2 using the validated LC-MS/MS method. Record the peak area responses for the internal standard.

  • Calculation of Matrix Factor (MF):

    • The matrix factor is a quantitative measure of the matrix effect. It is calculated for the internal standard in each of the different plasma lots as follows:

      • MF = (Peak Response of IS in Set 2) / (Mean Peak Response of IS in Set 1)

  • Evaluation of Results:

    • The matrix effect is considered negligible if the coefficient of variation (CV) of the calculated matrix factors across the different plasma lots is ≤15%.

Visualizing the Experimental Workflow and Concept

To further clarify the experimental process and the underlying concept, the following diagrams are provided.

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation P1 Set 1: Prepare IS in Neat Solution A1 LC-MS/MS Analysis of Set 1 & Set 2 P1->A1 P2 Set 2: Extract Blank Plasma (≥6 lots) P3 Spike Extracted Plasma with IS P2->P3 P3->A1 C1 Calculate Matrix Factor (MF) for each lot A1->C1 E1 Evaluate CV of MF (≤15%) C1->E1

Caption: Experimental workflow for the quantitative assessment of the matrix effect of an internal standard.

MatrixEffect_Concept cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (with Matrix Effect) Analyte_I Analyte MS_I Mass Spectrometer (Accurate Signal) Analyte_I->MS_I IS_I Internal Standard IS_I->MS_I Analyte_R Analyte MS_R Mass Spectrometer (Suppressed/Enhanced Signal) Analyte_R->MS_R IS_R Internal Standard IS_R->MS_R Matrix Matrix Components Matrix->MS_R

Caption: Conceptual diagram of the matrix effect on analyte and internal standard signals in LC-MS/MS.

Conclusion

Based on the available literature, this compound is a suitable internal standard for the bioanalysis of Metaxalone in human plasma, with studies reporting no significant matrix effects. Alternative internal standards like Metaxalone-d6 and Letrozole have also been used successfully. However, for a definitive selection of the optimal internal standard for a specific method, it is highly recommended to perform a direct comparative study of the matrix effect using a standardized protocol as described in this guide. This ensures the development of a robust, accurate, and reliable bioanalytical method compliant with regulatory expectations.

References

Comparative Analysis of Recovery and Stability for Metaxalone and its Deuterated Analog, Metaxalone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the recovery and stability of Metaxalone (B1676338), with inferences for its deuterated analog, Metaxalone-d3. Due to the limited availability of public data specifically for this compound, this document focuses on the extensive experimental data available for Metaxalone. The underlying chemical similarities suggest that the stability and recovery behaviors of this compound will closely mirror those of the non-deuterated form. The primary application of deuterated analogs like this compound is often as internal standards in bioanalytical methods.

Data Presentation: Recovery and Stability of Metaxalone

The following tables summarize quantitative data from various studies on the recovery and stability of Metaxalone under different experimental conditions.

Table 1: Recovery of Metaxalone from Human Plasma
Analytical MethodExtraction MethodRecovery of Metaxalone (%)Internal StandardRecovery of Internal Standard (%)Reference
LC-MS/MSLiquid-Liquid Extraction (LLE)77.06Diclofenac78.37[1]
LC-MS/MSLiquid-Liquid Extraction (LLE)Not specifiedMetaxalone-D6Not specified[2]
GLC-FIDSolid-Supported Liquid Extraction71p-methylphenobarbital77[3]

It is important to note that while one study used Metaxalone-d6 as an internal standard, the recovery percentage was not explicitly stated[2]. The similar chemical structure of this compound would suggest a comparable recovery rate to Metaxalone and Metaxalone-d6.

Table 2: Stability of Metaxalone under Forced Degradation Conditions
Stress ConditionDurationTemperatureMetaxalone Degraded (%)Key ObservationsReference
Acid Hydrolysis (5 M HCl)6 days60 °C~62One additional peak observed in chromatogram.[4]
Alkaline Hydrolysis (0.01 M NaOH)6 days60 °C~85One major additional peak observed at Rt 2.90 min.[4]
Neutral Hydrolysis (Water)6 days60 °C~29-[4]
Oxidative Degradation (10% H₂O₂)6 days60 °C~45-[4]
Dry Heat6 days60 °C~15-[4]

The degradation of Metaxalone was found to follow pseudo-first-order kinetics, with the rate of degradation decreasing in the following order: 0.01 M NaOH > 5 M HCl > 10% H₂O₂ > Neutral > Dry Heat[4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: Recovery Study of Metaxalone from Human Plasma by LC-MS/MS

This protocol is based on the method described for the quantification of Metaxalone in human plasma.

  • Sample Preparation : To 1 mL of human plasma, add the internal standard (this compound).

  • Extraction : Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent.

  • Evaporation : The organic layer is separated and evaporated to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : The dried residue is reconstituted in 200 µL of the mobile phase.

  • Analysis : The reconstituted sample is then injected into the LC-MS/MS system for analysis.

Protocol 2: Forced Degradation Study of Metaxalone

This protocol outlines the conditions for stress testing to evaluate the stability of Metaxalone.

  • Stock Solution Preparation : Prepare a standard stock solution of Metaxalone.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of the stock solution with 5 M HCl and keep at 60°C for 6 days[4].

    • Alkaline Hydrolysis : Mix 1 mL of the stock solution with 0.01 M NaOH and keep at 60°C for 6 days[4].

    • Neutral Hydrolysis : Mix 1 mL of the stock solution with water and keep at 60°C for 6 days[4].

    • Oxidative Degradation : Mix 1 mL of the stock solution with 10% H₂O₂ and keep at 60°C for 6 days[4].

    • Thermal Degradation : Keep the stock solution at 60°C for 6 days[4].

  • Sample Analysis : At specified time intervals, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the extent of degradation[4].

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this guide.

G cluster_0 Recovery Study Workflow plasma Human Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Caption: Workflow for the recovery study of Metaxalone from human plasma.

G cluster_1 Forced Degradation Study Workflow start Metaxalone Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid alkali Alkaline Hydrolysis stress->alkali neutral Neutral Hydrolysis stress->neutral oxidative Oxidative Degradation stress->oxidative thermal Thermal Degradation stress->thermal analysis Analyze by Stability-Indicating HPLC Method acid->analysis alkali->analysis neutral->analysis oxidative->analysis thermal->analysis

Caption: Workflow for the forced degradation stability study of Metaxalone.

References

Navigating Clinical Trials: A Comparative Guide to Internal Standards for Metaxalone Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a cornerstone of successful clinical trials. When the focus is on a compound like Metaxalone, a widely used muscle relaxant, the choice of an appropriate internal standard for bioanalytical methods is critical for ensuring data accuracy and regulatory compliance. This guide provides a comprehensive comparison of Metaxalone-d3 with other common internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable option for your pharmacokinetic and bioequivalence studies.

The use of stable isotope-labeled (SIL) internal standards, such as this compound, is the gold standard in quantitative mass spectrometry. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SILs due to their ability to mimic the analyte of interest throughout sample extraction and analysis, thereby compensating for variability and matrix effects.[1]

The Regulatory Landscape: Acknowledging Deuterated Compounds

The FDA has established a clear stance on deuterated compounds, often classifying them as New Chemical Entities (NCEs). This designation can provide market exclusivity, making the development of deuterated versions of existing drugs an attractive strategy for pharmaceutical companies.[2][3] For bioanalytical purposes, the key advantage of a deuterated standard like this compound lies in its near-identical chemical and physical properties to the parent drug, Metaxalone.

Performance Comparison of Internal Standards for Metaxalone Analysis

The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics. Below is a comparison of various internal standards used for the quantification of Metaxalone in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Bioanalytical Method Parameters for Metaxalone Quantification Using Different Internal Standards

ParameterThis compoundMetaxalone-d6GalantaminePhenytoin
Linearity Range (ng/mL) 0.105 - 10.081 (µg/mL)25.19 - 2521.31350 - 50000.98 - 998
Lower Limit of Quantification (LLOQ) (ng/mL) 10525.19500.98
Intra-day Precision (%CV) < 6%0.3% - 5.6%5.9% - 6.6%< 5%
Inter-day Precision (%CV) < 6%Not ReportedNot Reported< 5%
Accuracy (%) Within ±6%94.1% - 104.4%99.3% - 100.6%90% - 110%
Mean Recovery (%) > 78%Not Reported60.6%> 82%
Reference [4][5][6][7][8][9]

Note: Data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols: A Closer Look at Methodology

The following protocols provide a detailed overview of the methodologies employed in the bioanalysis of Metaxalone using different internal standards.

Protocol 1: Metaxalone Analysis using this compound Internal Standard[4]
  • Sample Preparation: Solid Phase Extraction (SPE) of 200 µL of human plasma.

  • Chromatography: Ascentis Express C18 column (50 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase: 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)-methanol-acetonitrile (20:50:30, v/v/v) at a flow rate of 0.7 mL/min.

  • Detection: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Mass Transitions:

    • Metaxalone: m/z 222.3 → 161.2

    • This compound: m/z 225.3 → 163.3

Protocol 2: Metaxalone Analysis using Metaxalone-d6 Internal Standard[5][6][7]
  • Sample Preparation: Liquid-Liquid Extraction (LLE) of human plasma.

  • Chromatography: Reverse phase C18 column (e.g., Chromatopak peerless basic 50×4.6mm, 3.0µm).

  • Mobile Phase: Isocratic mobile phase (details may vary between studies).

  • Detection: MS/MS in MRM mode.

  • Mass Transitions:

    • Metaxalone: m/z 222.14 → 160.98

    • Metaxalone-d6: m/z 228.25 → 167.02

Protocol 3: Metaxalone Analysis using Galantamine Internal Standard[8]
  • Sample Preparation: Liquid-Liquid Extraction (LLE) of human plasma.

  • Chromatography: Reverse phase C18 column.

  • Mobile Phase: Isocratic mobile phase.

  • Detection: MS/MS in MRM mode.

  • Mass Transitions:

    • Metaxalone: m/z 222 → 161

    • Galantamine: m/z 288 → 213

Visualizing the Workflow and Regulatory Path

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the regulatory pathway for a deuterated compound like this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Spike with this compound Sample_Collection->IS_Spiking Extraction Solid Phase or Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation Integration->Quantification

Figure 1: A typical bioanalytical workflow for Metaxalone quantification in plasma.

Regulatory_Pathway cluster_preclinical Preclinical Phase cluster_ind IND Submission cluster_clinical Clinical Trials cluster_nda NDA Submission (505(b)(2) Pathway) Preclinical_Studies Preclinical Studies (Pharmacology, Toxicology) IND_Application Investigational New Drug (IND) Application Submission to FDA Preclinical_Studies->IND_Application Phase1 Phase 1 (Safety, PK) IND_Application->Phase1 Phase2 Phase 2 (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 NDA_Submission New Drug Application (NDA) Submission Phase3->NDA_Submission FDA_Review FDA Review NDA_Submission->FDA_Review Approval Approval & Post-Marketing Surveillance FDA_Review->Approval

Figure 2: Simplified regulatory pathway for a deuterated drug via the 505(b)(2) route.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Metaxalone in clinical trials to ensure the highest quality data for regulatory submissions. While Metaxalone-d6 has also been shown to be a suitable internal standard, the choice between d3 and d6 may depend on commercial availability and cost. Non-deuterated internal standards like Galantamine and Phenytoin can be used but may not perfectly mimic the behavior of Metaxalone, potentially leading to less accurate results. Ultimately, the selection of an internal standard should be justified by a thorough method validation that adheres to the guidelines set forth by regulatory agencies. This guide provides the foundational information for researchers to make an informed decision and to develop a robust and reliable bioanalytical method for their clinical studies.

References

Safety Operating Guide

Navigating the Disposal of Metaxalone-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Metaxalone-d3, a deuterated analog of the muscle relaxant Metaxalone, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound.

Metaxalone is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires careful consideration to prevent environmental contamination and ensure personnel safety. The primary guidance for disposal is to adhere to local, regional, national, and international regulations.[2]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by several key regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Additionally, the Drug Enforcement Administration (DEA) regulates controlled substances, although Metaxalone is not currently listed as a controlled substance.[3] Many states also have their own, often more stringent, regulations for pharmaceutical waste disposal.[3]

A significant EPA regulation, often referred to as Subpart P, provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[4] A key aspect of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[4]

Regulatory BodyKey Regulation/RoleDisposal Implications
EPA Resource Conservation and Recovery Act (RCRA), Subpart PSets guidelines for hazardous waste management, prohibiting the sewering of hazardous pharmaceutical waste.[3][4][6]
State Regulations May have more stringent rules than federal lawsResearchers must be aware of and comply with their specific state's pharmaceutical waste regulations.[3]
Local Ordinances Can dictate specific disposal methods and facilitiesConsultation with local waste management authorities is often necessary.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to minimize environmental impact and ensure the safety of all personnel.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. Pharmaceutical waste is deemed hazardous if it is specifically listed as such or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Given that Metaxalone is toxic to aquatic life, it should be managed as a hazardous waste.[1]

  • Segregate: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.

2. Containerization and Labeling:

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound, leak-proof, and has a secure lid.

  • Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the concentration, and the date of accumulation.

3. Storage:

  • Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.

  • Follow Accumulation Limits: Be aware of and comply with the hazardous waste accumulation time limits set by the EPA and your state.

4. Disposal:

  • Engage a Licensed Waste Hauler: The most appropriate method for the disposal of hazardous pharmaceutical waste is through a licensed hazardous waste management company.[4]

  • Incineration: The EPA requires that hazardous pharmaceutical waste be treated at a permitted facility before disposal, with incineration being the most common method.[4][5]

  • Avoid Improper Disposal Methods:

    • Do Not Flush: Never dispose of this compound down the drain or toilet.[4][7] This can lead to the contamination of waterways, as wastewater treatment plants are often not equipped to remove such compounds.[8]

    • Do Not Place in Regular Trash: For laboratory settings, disposing of chemical waste in the regular trash is not a compliant practice. While household disposal guidelines exist for some pharmaceuticals,[9][10][11][12] these are not appropriate for a professional research environment.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research setting.

MetaxaloneDisposalWorkflow cluster_generation Waste Generation & Identification cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated characterize Characterize as Hazardous Waste (Toxic to Aquatic Life) start->characterize segregate Segregate from Non-Hazardous Waste characterize->segregate no_drain Do NOT Dispose Down Drain characterize->no_drain no_trash Do NOT Dispose in Regular Trash characterize->no_trash containerize Collect in Labeled, Compatible Container segregate->containerize store Store in Secure, Designated Area containerize->store hauler Arrange Pickup by Licensed Hazardous Waste Hauler store->hauler incinerate Transport to Permitted Facility for Incineration hauler->incinerate

This compound Disposal Workflow

By following these established procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Continuous training on waste management protocols is also essential for maintaining a safe laboratory environment.[4]

References

Essential Safety and Logistics for Handling Metaxalone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of compounds like Metaxalone-d3 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment
Receiving and Unpacking - Single pair of nitrile gloves- Safety glasses
Weighing and Aliquoting (Dry Powder) - Double pair of nitrile gloves[4]- Disposable gown with tight-fitting cuffs[4]- Safety glasses or goggles[7]- N95 or higher-rated respirator (if not handled in a containment hood)[8]
Solution Preparation - Double pair of nitrile gloves[4]- Disposable gown with tight-fitting cuffs[4]- Safety glasses with side shields or goggles[7]
Handling Solutions - Single pair of nitrile gloves- Safety glasses
Spill Cleanup - Triple-gloves (latex and nitrile)[7]- Chemical-resistant suit[7]- Boots- Air-purifying respirator with an organic vapor cartridge[7]
Waste Disposal - Double pair of nitrile gloves[4]- Disposable gown- Safety glasses

Note: Always wash hands thoroughly after removing gloves.[4]

Operational Plan: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear a single pair of nitrile gloves and safety glasses during unpacking.

  • Store the container in a designated, well-ventilated, and secure area away from heat, moisture, and direct light.[1] Keep the container tightly closed.

Weighing and Solution Preparation: To minimize the generation of airborne dust, it is highly recommended to perform these tasks in a certified chemical fume hood or a powder containment hood.[2][3]

  • Preparation: Don the appropriate PPE (double gloves, gown, eye protection, and respirator if necessary).

  • Weighing:

    • Carefully open the container.

    • Use a dedicated spatula to transfer the desired amount of this compound to a tared weigh boat.

    • Avoid creating dust clouds.[3]

    • Once weighing is complete, securely close the primary container.

  • Solution Preparation:

    • Add the weighed this compound to the desired solvent in a suitable container.

    • Gently swirl or use a magnetic stirrer to dissolve the compound. Avoid splashing.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and paper towels should be placed in a designated, sealed plastic bag or container.[4]

  • Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed waste container.

  • Sharps: Any contaminated needles or syringes should be disposed of in a designated sharps container.

Disposal Procedure:

  • In-Lab Deactivation (if applicable and safe): Consult your institution's safety guidelines for any specific chemical deactivation procedures for Metaxalone.

  • Packaging:

    • For solid waste, place the sealed bag into a larger, labeled hazardous waste container.

    • For liquid waste, ensure the waste container is securely sealed and labeled.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical (this compound).

  • Collection and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[9][10][11]

Emergency Procedures

Spill:

  • Evacuate non-essential personnel from the area.[3]

  • Don the appropriate spill cleanup PPE.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust and then clean the area.[3] For larger spills, follow your institution's hazardous material spill response protocol.

  • Collect all contaminated materials in a sealed hazardous waste container.

  • Thoroughly clean the spill area with soap and water.[3]

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

Metaxalone_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Handling Operations cluster_disposal Waste Disposal cluster_emergency Emergency Response start Start: Receive Shipment inspect Inspect Container start->inspect store Store in Secure Area inspect->store don_ppe Don Appropriate PPE store->don_ppe spill Spill Occurs? store->spill weigh Weigh Compound in Hood don_ppe->weigh don_ppe->spill prepare_solution Prepare Solution weigh->prepare_solution weigh->spill segregate Segregate Waste prepare_solution->segregate prepare_solution->spill package Package & Label Waste segregate->package dispose Dispose via EHS package->dispose end End of Process dispose->end exposure Exposure Occurs? spill->exposure No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes exposure->end No cleanup->segregate

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.